HDAC-IN-7
説明
The exact mass of the compound Chidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883690-47-8 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Mechanism of HDAC7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Among these, HDAC7, a member of the Class IIa HDACs, has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. While a specific compound designated "HDAC-IN-7" is not prominently documented in scientific literature, this guide will delve into the mechanism of action of selective inhibitors of HDAC7, using well-characterized molecules as illustrative examples. This document will provide an in-depth exploration of the molecular interactions, cellular consequences, and signaling pathways modulated by HDAC7 inhibition, supplemented with quantitative data and detailed experimental protocols.
Core Mechanism of Action: Reversing Transcriptional Repression
The primary function of HDAC7 is to remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] HDAC inhibitors, including those targeting HDAC7, function by blocking this enzymatic activity. They typically contain a zinc-binding group that chelates the zinc ion essential for the catalytic activity of HDACs.[2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin configuration that facilitates gene transcription.[3]
However, the effects of HDAC7 inhibition extend beyond histone modifications. HDAC7 also deacetylates non-histone proteins, influencing their stability and function.[2] Therefore, inhibitors of HDAC7 can modulate a wide array of cellular processes through both epigenetic and non-epigenetic mechanisms.
Quantitative Profile of Selective HDAC7 Inhibitors
The potency and selectivity of HDAC inhibitors are critical determinants of their biological effects and therapeutic potential. The following tables summarize the inhibitory activities of representative HDAC inhibitors with activity against HDAC7.
Table 1: Inhibitory Potency (Ki) of TMP195 against Class IIa HDACs
| HDAC Isoform | Ki (nM) |
| HDAC4 | 59 |
| HDAC5 | 60 |
| HDAC7 | 26 |
| HDAC9 | 15 |
Data sourced from MedchemExpress.[4]
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of TMP269 against Class IIa HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
Data sourced from Selleck Chemicals and MedchemExpress.[3][5]
Table 3: Inhibitory Profile of Vorinostat (SAHA)
| HDAC Class | Activity |
| Class I | Inhibits |
| Class II | Inhibits |
| Class IV | Inhibits |
Vorinostat is a pan-HDAC inhibitor with activity against HDAC7.[2]
Signaling Pathways Modulated by HDAC7 Inhibition
Inhibition of HDAC7 can have profound effects on various intracellular signaling pathways that are critical for cell fate decisions, immune responses, and disease progression.
NF-κB and MAPK Signaling in Macrophage Polarization
A key mechanism of action for selective Class IIa HDAC inhibitors like TMP195 is the reprogramming of macrophages.[6] In many disease states, such as cancer, macrophages can adopt an anti-inflammatory (M2) phenotype that promotes tumor growth. TMP195 has been shown to promote the polarization of macrophages towards a pro-inflammatory, anti-tumor (M1) phenotype.[7] This reprogramming is mediated through the activation of the NF-κB and MAPK signaling pathways.[7]
T-Cell Receptor (TCR) and JAK-STAT Signaling
The pan-HDAC inhibitor Vorinostat has been shown to interfere with the signaling cascade downstream of the T-cell receptor (TCR).[8][9] This includes the inhibition of phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT.[8] Furthermore, Vorinostat modulates the JAK-STAT pathway, which is crucial for cytokine signaling and immune cell function.[9]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of HDAC7 inhibitors.
Biochemical HDAC Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC7.
-
Reagents:
-
Purified recombinant HDAC7 enzyme.
-
Fluorogenic peptide substrate specific for Class IIa HDACs (e.g., Boc-Lys(trifluoroacetyl)-AMC).[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).[5]
-
Test compound (e.g., TMP269) serially diluted in DMSO.
-
Developer solution (containing Trichostatin A to stop the reaction and a protease like trypsin to cleave the deacetylated substrate).[5]
-
-
Procedure:
-
In a 384-well plate, add the purified HDAC7 enzyme.
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 30°C for a defined period (e.g., 2 hours).[5]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an HDAC7 inhibitor on the viability and proliferation of cancer cells.
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of the test compound or vehicle control.
-
Incubate for a specified duration (e.g., 48-72 hours).[10][11]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Phosphorylated Signaling Proteins
This technique is used to detect changes in the activation state of signaling pathways.
-
Reagents:
-
Cell line of interest (e.g., human T-cell lymphoma cell lines).[12]
-
Test compound (e.g., Vorinostat).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-ZAP70, total ZAP70, phospho-AKT, total AKT).[12]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compound for various time points and concentrations.[12]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 10. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Class IIa Selective Histone Deacetylase Inhibitor YAK540 Is Synergistic with Bortezomib in Leukemia Cell Lines | MDPI [mdpi.com]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Tucidinostat Analogues: A Technical Guide to Benzamide-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is a potent and orally available histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology.[1][2] Belonging to the benzamide (B126) class of HDAC inhibitors, Tucidinostat exhibits selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10).[1][2][3] Its mechanism of action involves the inhibition of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, alters chromatin structure and modulates the transcription of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis, ultimately exerting anti-tumor effects.[3][4] The clinical success of Tucidinostat has spurred further research into the development of novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core structural features of Tucidinostat analogues, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Tucidinostat and its Analogues: A Quantitative Perspective
The development of Tucidinostat analogues has focused on modifying its core benzamide structure to explore structure-activity relationships (SAR). The quintessential pharmacophore of a benzamide HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the rim of the active site. In Tucidinostat, the ZBG is an o-aminoaniline group.
While a specific compound designated "HDAC-IN-7" could not be definitively identified in publicly available literature, numerous studies have synthesized and evaluated novel benzamide-based HDAC inhibitors that can be considered analogues of Tucidinostat. The following tables summarize the inhibitory activities of Tucidinostat and representative benzamide analogues from published studies.
Table 1: Inhibitory Activity of Tucidinostat against HDAC Isoforms
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC10 IC50 (nM) | Reference |
| Tucidinostat (Chidamide) | 95 | 160 | 67 | 78 | [1] |
Table 2: Inhibitory Activity of Selected Tucidinostat Analogues
| Compound ID | Modification from Tucidinostat Scaffold | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | Varied substitutions on the terminal benzene (B151609) ring and shorter linker | Potent inhibitor (sub-micromolar) | Potent inhibitor (sub-micromolar) | Potent inhibitor (sub-micromolar) | [5] |
| Compound 15 | Conjugation with a cyclic peptide | 1.3 - 532 (HDAC1 & HDAC3) | - | 1.3 - 532 (HDAC1 & HDAC3) | [6] |
| Compound 20 | N-linked 2-acetylpyrrole (B92022) cap | Potent inhibitor | - | - | [7] |
| BA3 | (Hetero)aryl substituted benzamide ZBG | 0.0048 | - | >10 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors, including Tucidinostat and its analogues, exert their cellular effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Signaling pathway of Tucidinostat analogues.
Experimental Protocols
The evaluation of novel Tucidinostat analogues involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro potency of the synthesized compounds against specific HDAC isoforms.
Methodology:
-
Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC10), fluorogenic substrate (e.g., Fluor-de-Lys®), developer solution, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the compounds on cancer cell lines.
Methodology:
-
Reagents: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action by assessing the level of histone acetylation in treated cells.
Methodology:
-
Reagents: Cancer cell lines, test compounds, lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Normalize the acetylated histone levels to the total histone levels.
-
Caption: General experimental workflow for Tucidinostat analogue development.
Conclusion
The development of Tucidinostat analogues represents a promising avenue for the discovery of novel anti-cancer therapeutics. By systematically modifying the benzamide scaffold, researchers can fine-tune the inhibitory potency, isoform selectivity, and pharmacokinetic properties of these HDAC inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for professionals engaged in the design and evaluation of the next generation of epigenetic modulators. Future research will likely focus on developing highly selective inhibitors to minimize off-target effects and on combination therapies to overcome drug resistance.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
chemical structure and properties of HDAC-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-7, also identified as a chidamide (B1683975) impurity, is a benzamide (B126) derivative that functions as a histone deacetylase (HDAC) inhibitor. Structurally analogous to the approved drug Tucidinostat (Chidamide), this compound exhibits inhibitory activity against Class I and Class IIb HDAC enzymes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes available quantitative data, a generalized synthesis approach based on its parent compound, and a discussion of its mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug discovery.
Chemical Structure and Properties
This compound is chemically known as N-(2-amino-5-fluorophenyl)-4-({[(2E)-3-(3-pyridinyl)-2-propenoyl]amino}methyl)benzamide. Its structure is closely related to Tucidinostat, a well-characterized HDAC inhibitor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2-amino-5-fluorophenyl)-4-({[(2E)-3-(3-pyridinyl)-2-propenoyl]amino}methyl)benzamide | [1] |
| Synonyms | Chidamide impurity, HBI-8000, CS-055 | [2][3][4] |
| CAS Number | 743420-02-2 | [1][4] |
| Molecular Formula | C₂₂H₁₉FN₄O₂ | [1][5] |
| Molecular Weight | 390.41 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [7] |
Synthesis
A plausible, generalized synthetic approach is outlined below. It is important to note that specific reaction conditions, yields, and purification methods would require empirical optimization.
Generalized Synthesis Scheme:
Biological Activity and Mechanism of Action
This compound is an inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation and a more open chromatin state, which can lead to the re-expression of silenced tumor suppressor genes.
3.1. In Vitro Inhibitory Activity
This compound has been shown to inhibit several HDAC isoforms, with a preference for Class I and Class IIb enzymes. The available IC₅₀ values are summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
| Data is for Tucidinostat (Chidamide), of which this compound is an analogue.[6][7] |
3.2. Cellular Effects
The primary reported cellular effect of this compound is the induction of apoptosis in human colon cancer cell lines. This is consistent with the known activities of other HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell types. The induction of apoptosis is linked to the inhibitor's ability to increase the acetylation of histone H3.[7]
3.3. Mechanism of Action Signaling Pathway
The mechanism of action of this compound, like other benzamide HDAC inhibitors, involves the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme. This prevents the enzyme from deacetylating its substrates. The downstream effects of HDAC inhibition are complex and can involve the altered expression of a multitude of genes. A simplified, representative signaling pathway is depicted below.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, standard assays are employed to characterize HDAC inhibitors. Below are generalized methodologies for key experiments.
4.1. In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
4.2. Cellular Apoptosis Assay (e.g., Annexin V/PI Staining)
This method is used to detect and quantify apoptosis in cells treated with the inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-negative cells: Live
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Discussion and Future Directions
This compound is a molecule of interest due to its defined inhibitory profile against key HDAC isoforms implicated in cancer. As an analogue of the clinically approved drug Tucidinostat, it serves as a valuable research tool for studying the structure-activity relationships of benzamide-based HDAC inhibitors.
Further research is warranted to fully characterize this compound. Key areas for future investigation include:
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are needed to assess its drug-like potential.
-
In Vivo Efficacy: Evaluation of its anti-tumor activity in animal models of cancer would provide crucial information on its therapeutic potential.
-
Selectivity Profiling: A comprehensive screen against all HDAC isoforms would provide a more complete picture of its selectivity.
-
Mechanism of Apoptosis: Detailed molecular studies to elucidate the specific apoptotic pathways activated by this compound in cancer cells.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckindex.rsc.org [merckindex.rsc.org]
Unveiling the Target Specificity and Selectivity of HDAC-IN-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of HDAC-IN-7, a novel histone deacetylase (HDAC) inhibitor. Given that this compound is an analogue of the well-characterized inhibitor Tucidinostat (Chidamide), this document leverages available data on Tucidinostat to infer the likely activity profile of this compound. The guide details its inhibitory potency against various HDAC isoforms, outlines experimental protocols for its characterization, and visualizes key cellular pathways and experimental workflows.
Quantitative Target Specificity and Selectivity Profile
This compound is a potent inhibitor of Class I and Class IIb histone deacetylases. Its inhibitory activity is most pronounced against HDAC1, HDAC2, HDAC3, and HDAC10. The selectivity profile, based on data from its parent compound Tucidinostat, indicates weaker activity against other HDAC isoforms. The following tables summarize the in vitro potency of Tucidinostat, providing a strong predictive framework for the activity of this compound.
Table 1: In Vitro Inhibitory Activity (IC50) of Tucidinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95[1][2] |
| HDAC2 | 160[1][2] |
| HDAC3 | 67[1][2] |
| HDAC4 | No effect[2] |
| HDAC5 | No effect[2] |
| HDAC6 | No effect[2] |
| HDAC7 | No effect[2] |
| HDAC8 | 733[2] |
| HDAC9 | No effect[2] |
| HDAC10 | 78[1][2] |
| HDAC11 | 432[2] |
Table 2: Anti-proliferative Activity (IC50) of Tucidinostat in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EBC1 | Non-Small Cell Lung Cancer | 2.9[1] |
| HCT116 | Colorectal Carcinoma | 7.8[1] |
| 786-O | Renal Cell Carcinoma | 0.63[2] |
| A549 | Lung Carcinoma | 2.79[2] |
| DOHH2 | Follicular Lymphoma | 4.5 - 30 (range across various t-FL cell lines)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
This compound (or Tucidinostat)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 25 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 50 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Histone H3 Acetylation Assay
This protocol outlines an ELISA-based method to measure the effect of this compound on the acetylation of histone H3 in cultured cells.
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Histone H3 Acetylation Assay Kit (e.g., Abcam ab115102 or similar)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Wash the cells with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions to extract histone proteins.
-
Perform the ELISA assay according to the kit protocol. This typically involves:
-
Binding of histone extracts to the antibody-coated plate.
-
Incubation with a primary antibody specific for acetylated histone H3.
-
Incubation with an HRP-conjugated secondary antibody.
-
Addition of a colorimetric substrate and a stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantify the amount of acetylated histone H3 relative to the total histone H3 or a standard curve.
Apoptosis Assay in Colon Cancer Cells
This protocol describes the use of Annexin V/Propidium Iodide (PI) staining and flow cytometry to assess apoptosis induced by this compound in colon cancer cells.
Materials:
-
Human colon cancer cell line (e.g., DLD-1)
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by HDAC inhibition and the general workflows for characterizing an HDAC inhibitor like this compound.
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for characterizing this compound.
Caption: Apoptosis signaling pathways induced by HDAC inhibition.
References
The Biological Activity of Chidamide (HDAC-IN-7 Context) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the biological activity of Chidamide, a potent and orally bioavailable histone deacetylase (HDAC) inhibitor, in various cancer cell lines. It is important to note that HDAC-IN-7 is documented as an impurity of Chidamide.[1][2][3][4][5][6] Due to the absence of specific biological data for this compound, this guide will focus on the well-characterized activities of Chidamide, which selectively inhibits HDAC class I (HDAC1, HDAC2, HDAC3) and class IIb (HDAC10) enzymes.[2][3][5] Chidamide's multifaceted effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, make it a significant compound in oncological research and development.
Core Biological Activities in Cancer Cells
Chidamide exerts its anti-tumor effects through several key mechanisms, primarily stemming from its inhibition of HDAC enzymes. This leads to the hyperacetylation of histone and non-histone proteins, culminating in the modulation of gene expression and interference with critical cellular processes in cancer cells.
Data Presentation: In Vitro Efficacy of Chidamide
The following table summarizes the quantitative data on the in vitro anti-proliferative activity of Chidamide across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-47D | Breast Cancer | 1010 | [2] |
| MCF-7 | Breast Cancer | 11130 | [2] |
| HCT116 | Colorectal Cancer | 524 | [2] |
| SW480 | Colorectal Cancer | 1063 | [2] |
Note: The IC50 values represent the concentration of Chidamide required to inhibit the growth of 50% of the cancer cell population.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Chidamide.
Cell Proliferation Assay (CCK-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Chidamide in cancer cell lines.
Protocol:
-
Cancer cells (e.g., PaTu8988) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of Chidamide (e.g., 0, 1.25, 2.5, 5 µM) for a specified period (e.g., 48 hours).
-
Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for 2 hours to allow for the formation of formazan.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The cell survival rate is calculated using the formula: Cell survival rate (%) = (ODsample / ODcontrol) x 100%.
-
IC50 values are then calculated from the dose-response curves.[3]
HDAC Activity Assay (Colorimetric)
Objective: To measure the inhibitory effect of Chidamide on HDAC enzyme activity.
Protocol:
-
Nuclear protein extracts (e.g., 50 µg) from cancer cells are prepared.
-
The extracts are incubated with an HDAC substrate in a 96-well plate.
-
Chidamide is added to the reaction mixture at various concentrations and incubated at 37°C for 1 hour.
-
A colorimetric substrate is added, and the reaction is allowed to proceed.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of HDAC inhibition is calculated relative to a vehicle control (100% activity) and a potent HDAC inhibitor like Trichostatin A (0% activity).[3]
Western Blot Analysis
Objective: To analyze the effect of Chidamide on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Cancer cells are treated with Chidamide for a designated time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin E1, Cyclin E2).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Key Signaling Pathways and Mechanisms of Action
Chidamide's biological activity is underpinned by its ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.
Cell Cycle Arrest
Chidamide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3] This is achieved by down-regulating the expression of key cell cycle regulators such as Cyclin E1 and E2.[3] The inhibition of HDACs by Chidamide leads to increased acetylation of histones at the promoter regions of cyclin-dependent kinase inhibitors (e.g., p21), leading to their transcriptional activation and subsequent cell cycle arrest.
Caption: Inhibition of G1/S phase transition by Chidamide.
Induction of Apoptosis
HDAC inhibitors, including Chidamide, are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by the altered expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Caption: Induction of apoptosis by Chidamide via intrinsic and extrinsic pathways.
Conclusion
Chidamide demonstrates significant anti-cancer activity across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of class I and IIb HDAC enzymes, leading to cell cycle arrest and the induction of apoptosis. While this compound is identified as an impurity of Chidamide, the comprehensive data on Chidamide provides a strong foundation for understanding the potential biological effects of this class of HDAC inhibitors. Further research is warranted to elucidate the specific activities of this compound and its potential contribution to the overall pharmacological profile of Chidamide. This guide provides researchers and drug development professionals with a foundational understanding of the in vitro biological activities and mechanisms of action of Chidamide, which is essential for its further investigation and potential clinical application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chidamide | CAS:743420-02-2 | Novel HDAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Foundational Research on HDAC-IN-7 and Apoptosis: A Technical Guide
To the Researcher: Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific foundational research published on a compound designated "HDAC-IN-7" in the context of apoptosis.
Therefore, this technical guide has been developed to provide an in-depth overview of the foundational research concerning the inhibition of Histone Deacetylase 7 (HDAC7) and its role in inducing apoptosis. The principles, mechanisms, and experimental methodologies detailed herein are derived from studies on various HDAC inhibitors with activity against HDAC7 or from HDAC7-specific silencing experiments. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel HDAC inhibitors targeting HDAC7.
Introduction to HDAC7 and Its Role in Apoptosis
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer.[2][3]
HDAC7 is a class IIa HDAC that is predominantly located in the nucleus but can shuttle to the cytoplasm.[4] It is involved in regulating cell division, differentiation, and cell death.[5] Overexpression of HDAC7 has been observed in several cancers and is often associated with a poor prognosis.[6] Inhibition of HDAC7 has emerged as a promising therapeutic strategy for cancer, as it can lead to the induction of programmed cell death, or apoptosis.[2][3]
Mechanisms of Apoptosis Induced by HDAC Inhibition
HDAC inhibitors (HDACis) can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] The induction of apoptosis by HDACis is a key mechanism behind their anti-cancer effects.[3]
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. HDACis can modulate the balance of pro- and anti-apoptotic Bcl-2 family members.
-
Upregulation of Pro-Apoptotic Proteins: HDACis have been shown to increase the expression of pro-apoptotic proteins such as Bim, Bmf, Bax, and Bak.[8]
-
Downregulation of Anti-Apoptotic Proteins: Conversely, HDACis can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]
This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. HDACis can sensitize cancer cells to apoptosis through this pathway by:
-
Upregulating Death Receptors: Increasing the expression of death receptors such as DR4 and DR5.[3]
-
Enhancing Death-Inducing Signaling Complex (DISC) Formation: Promoting the recruitment of FADD and pro-caspase-8 to the death receptors.[3]
Activation of caspase-8 through the extrinsic pathway can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.[3]
Quantitative Data on HDAC Inhibition and Apoptosis
While specific data for this compound is unavailable, the following tables present illustrative quantitative data based on typical findings for HDAC inhibitors in cancer cell lines.
| Cell Line | Inhibitor | IC50 (µM) for Cell Viability | Reference Cell Line |
| PANC-1 (Pancreatic) | MPK544 (HDACi) | 1.0 (approx.) | PANC-1 |
| MCF-7 (Breast) | SAHA (HDACi) | 7.5 | MCF-7 |
| Eμ-myc Lymphoma | Vorinostat (HDACi) | 0.5 (IC70) | Eμ-myc Lymphoma |
Table 1: Illustrative IC50 values of various HDAC inhibitors on different cancer cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| PANC-1 | 1 µM MPK544 (48h) | 20% (approx.) | 2-fold |
| Eosinophils | 330 nM TSA | 68% | 4.5-fold |
| MEC Cells | HDAC7 siRNA | Increased Annexin V+ cells | Not specified |
Table 2: Illustrative examples of apoptosis induction by HDAC inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of HDAC inhibitors and apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HDAC inhibitor stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[6]
-
Prepare serial dilutions of the HDAC inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell line
-
HDAC inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the HDAC inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.[2]
-
Resuspend the cells in 100 µL of Annexin V binding buffer.[6]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[6]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptotic proteins (e.g., cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with the HDAC inhibitor as described in the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer to extract total protein.
-
Determine the protein concentration using a BCA or similar assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations of Signaling Pathways and Workflows
Caption: Signaling pathways of apoptosis induced by HDAC inhibition.
Caption: A typical experimental workflow for studying HDAC inhibitor-induced apoptosis.
References
- 1. Histone deacetylase 7 silencing induces apoptosis and autophagy in salivary mucoepidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The transcriptional repressor HDAC7 promotes apoptosis and c-Myc downregulation in particular types of leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) [mdpi.com]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
An In-depth Technical Guide to Distinguishing HDAC-IN-7 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HDAC-IN-7, an analogue of the histone deacetylase (HDAC) inhibitor Tucidinostat (Chidamide). This document is designed to assist researchers, scientists, and drug development professionals in distinguishing between this compound and other HDAC inhibitors by providing detailed information on its chemical properties, mechanism of action, and methods for its characterization.
Introduction to this compound
This compound is a benzamide-type histone deacetylase inhibitor. It is structurally related to Tucidinostat, a compound that has been approved for the treatment of certain cancers.[1][2] Like other HDAC inhibitors, this compound functions by blocking the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can, in turn, affect gene expression and induce cellular responses such as cell cycle arrest and apoptosis.[3][4]
Chemical Structure:
While the exact commercial synthesis pathway for this compound is proprietary, its chemical formula is C₂₂H₁₉FN₄O₂ and its structure can be represented by the SMILES string: Nc1ccc(F)cc1NC(=O)c1ccc(CNC(=O)\C=C\c2cccnc2)cc1.[5]
Quantitative Data for this compound and Tucidinostat
A critical aspect of characterizing and distinguishing HDAC inhibitors is their inhibitory potency and selectivity against different HDAC isoforms. The following tables summarize the available quantitative data for this compound and its parent compound, Tucidinostat.
Table 1: HDAC Inhibition Profile of this compound
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
| Data sourced from commercially available information.[3] |
Table 2: HDAC Inhibition Profile of Tucidinostat (Chidamide)
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
| Data sourced from commercially available information.[4] |
Mechanism of Action and Signaling Pathways
This compound, as an analogue of Tucidinostat, is presumed to share a similar mechanism of action, primarily through the inhibition of Class I and IIb HDACs.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that can facilitate the transcription of tumor suppressor genes. Furthermore, the acetylation of non-histone proteins involved in various signaling pathways is a key aspect of the anti-cancer effects of these inhibitors.
Tucidinostat has been shown to modulate several critical signaling pathways implicated in cancer progression:
-
JAK/STAT Pathway: Tucidinostat can inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[1]
-
PI3K/Akt Pathway: Inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a central regulator of cell growth, proliferation, and survival, has been observed with Tucidinostat treatment.[2]
-
MAPK/Ras Pathway: The Mitogen-activated protein kinase (MAPK)/Ras pathway, which is frequently mutated in cancers and drives cell proliferation and differentiation, is also a target of Tucidinostat.[2]
The induction of apoptosis and cell cycle arrest are key consequences of treatment with HDAC inhibitors like Tucidinostat and, by extension, this compound. A crucial mediator of cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21.[2]
Diagram 1: Generalized Signaling Pathway of HDAC Inhibition
Caption: Generalized signaling cascade initiated by this compound.
Experimental Protocols for Characterization
To differentiate this compound from other HDAC inhibitors and to fully characterize its biological activity, a series of in vitro experiments are essential. The following sections provide detailed methodologies for key assays.
HDAC Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 8, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trichostatin A and a trypsin-based developer)
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a specified development time (e.g., 15 minutes).
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value using a suitable software.
Diagram 2: Workflow for HDAC IC₅₀ Determination
Caption: Experimental workflow for determining HDAC IC₅₀ values.
Cell Viability Assay (MTT/MTS Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., colon cancer lines like HCT116, SW620)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, remove the medium and add solubilization solution to dissolve the crystals.
-
For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.
Western Blot Analysis of Histone Acetylation and Apoptosis Markers
This protocol details the detection of changes in histone acetylation and the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Human cancer cell lines
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or other test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or acetylation levels.
Diagram 3: Logical Flow for Apoptosis Induction Analysis
Caption: Logical flow for investigating apoptosis induction by this compound.
Conclusion
This compound is a specific HDAC inhibitor with a profile that closely resembles its parent compound, Tucidinostat. Its inhibitory activity is primarily directed against Class I HDACs and HDAC10. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively characterize the biological activity of this compound and distinguish it from other HDAC inhibitors. Understanding its specific effects on cellular pathways and its inhibitory profile is crucial for advancing its potential as a therapeutic agent and for the broader development of selective HDAC inhibitors.
References
- 1. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. immunoportal.com [immunoportal.com]
An In-Depth Technical Guide to HDAC-IN-7 and Histone Deacetylase Inhibitor VII, 106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of two histone deacetylase (HDAC) inhibitors: HDAC-IN-7 and Histone Deacetylase Inhibitor VII, 106. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Introduction to Histone Deacetylase Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of cancer cell proliferation and survival. HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes, leading to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes.[2] This can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[1]
Comparative Analysis of this compound and Histone Deacetylase Inhibitor VII, 106
This section provides a head-to-head comparison of the chemical and biological properties of this compound and Histone Deacetylase Inhibitor VII, 106.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1.
| Property | This compound | Histone Deacetylase Inhibitor VII, 106 |
| Synonyms | Tucidinostat analogue, Chidamide analogue | Pimelic Diphenylamide 106, TC-H 106 |
| CAS Number | 743420-02-2[3] | 937039-45-7 |
| Molecular Formula | C₂₂H₁₉FN₄O₂ | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 406.42 g/mol | 339.43 g/mol |
| Chemical Structure | Benzamide derivative | p-tolylbenzamide derivative |
Mechanism of Action and Biological Activity
This compound , an analogue of Tucidinostat (Chidamide), is a benzamide-type histone deacetylase inhibitor.[3] It selectively targets and inhibits Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as the Class IIb HDAC, HDAC10.[4][5] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone H3.[4] This alteration in histone acetylation can result in the modulation of gene expression, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[4][5] Its mechanism of action also involves the inhibition of signaling kinases in the PI3K/Akt and MAPK/Ras pathways.[5]
Histone Deacetylase Inhibitor VII, 106 is a cell-permeable p-tolylbenzamide that acts as a selective, competitive, and reversible inhibitor of Class I HDACs, with a particular potency against HDAC1, HDAC2, and HDAC3.[6] It exhibits a slow, tight-binding nature, which can necessitate longer preincubation times for effective in vitro enzyme inhibition.[6] A notable characteristic of this inhibitor is the persistence of induced cellular H3 hyperacetylation for more than six hours after the inhibitor has been removed.[6] It shows significantly lower activity against the Class I HDAC8 and no activity against Class II HDACs such as HDAC4, 5, and 7.[6]
Quantitative Inhibitory Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for both inhibitors, providing a quantitative comparison of their potency and selectivity.
Table 2: HDAC Isoform Inhibition (IC₅₀)
| HDAC Isoform | This compound (nM)[4] | Histone Deacetylase Inhibitor VII, 106 (µM)[6] |
| HDAC1 | 95 | 0.15 (with 15 min preincubation) |
| HDAC2 | 160 | 0.76 (with 30 min preincubation) |
| HDAC3 | 67 | 0.37 (with 180 min preincubation) |
| HDAC8 | Not reported | ≥ 5 (with 3 h preincubation) |
| HDAC10 | 78 | Not reported |
Table 3: Cellular Activity (EC₅₀)
| Cell Line | Parameter | This compound | Histone Deacetylase Inhibitor VII, 106 (µM)[6] |
| GM15850 | Cell Killing | Not reported | 6.3 |
Experimental Protocols
This section outlines detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of HDAC inhibitors like this compound and Histone Deacetylase Inhibitor VII, 106.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of the HDAC inhibitors on the viability and proliferation of cancer cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the HDAC inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[7]
Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with an HDAC inhibitor.[8][9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with the HDAC inhibitor as described in the cell viability assay.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of an HDAC inhibitor on cell cycle distribution using propidium (B1200493) iodide (PI) staining.[10][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
HDAC inhibitor
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the HDAC inhibitor.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10]
Signaling Pathways Affected by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn affects gene expression and protein function, ultimately leading to cell cycle arrest and apoptosis.[1]
Conclusion
This compound and Histone Deacetylase Inhibitor VII, 106 are both potent inhibitors of Class I histone deacetylases with distinct profiles. This compound, an analogue of the clinically investigated Tucidinostat, shows selectivity for HDACs 1, 2, 3, and 10. Histone Deacetylase Inhibitor VII, 106 is a selective inhibitor of HDACs 1, 2, and 3, characterized by its slow, tight-binding inhibition and prolonged cellular effects. The provided data and experimental protocols offer a solid foundation for researchers to further investigate and compare these and other HDAC inhibitors in the context of cancer therapy and other diseases where HDACs play a pathological role. The detailed methodologies and an understanding of the affected signaling pathways are crucial for the design of effective preclinical and clinical studies in the pursuit of novel epigenetic-based therapeutics.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Understanding the Class I vs. Class II HDAC Inhibitory Activity of HDAC-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "HDAC-IN-7" is a hypothetical agent used in this document for illustrative purposes. The data and experimental details presented herein are representative examples intended to provide a framework for understanding the analysis of a selective histone deacetylase (HDAC) inhibitor.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes.[4][5][6] Class I, II, and IV are zinc-dependent, while Class III, the sirtuins, are NAD+-dependent.[2][7][8]
-
Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are ubiquitously expressed. They are involved in cell proliferation and survival.[2][9][10]
-
Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10).[1][5] They can shuttle between the nucleus and the cytoplasm and have more tissue-specific expression patterns, playing roles in cellular differentiation and development.[1][7][11]
Given their critical roles in cellular function, HDACs have emerged as important therapeutic targets, particularly in oncology.[12][13] HDAC inhibitors (HDACis) can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] The development of isoform- or class-selective HDACis is a key goal in drug discovery to minimize off-target effects and improve therapeutic outcomes.[13] This guide provides a technical overview of the inhibitory activity of a hypothetical selective inhibitor, this compound, against Class I and Class II HDACs.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound was determined against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| HDAC Isoform | Class | This compound IC50 (nM) |
| HDAC1 | I | 150 |
| HDAC2 | I | 250 |
| HDAC3 | I | 180 |
| HDAC8 | I | >10,000 |
| HDAC4 | IIa | 5 |
| HDAC5 | IIa | 8 |
| HDAC7 | IIa | 12 |
| HDAC9 | IIa | 10 |
| HDAC6 | IIb | 850 |
| HDAC10 | IIb | >10,000 |
Interpretation of Data: The data indicates that this compound is a potent and selective inhibitor of Class IIa HDACs, with significantly lower activity against Class I and Class IIb isoforms. This selectivity profile suggests that this compound may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 values of this compound against individual recombinant HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound (serial dilutions)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Mechanisms
The selective inhibition of Class IIa HDACs by this compound is expected to modulate specific signaling pathways involved in cell growth, differentiation, and apoptosis.
Caption: Simplified signaling pathway illustrating the role of Class IIa HDACs and the mechanism of action of this compound.
Class IIa HDACs are known to shuttle between the cytoplasm and the nucleus in response to cellular signals.[1] They are often recruited by transcription factors, such as myocyte enhancer factor-2 (MEF2), to repress the expression of target genes.[8] By inhibiting the deacetylase activity of Class IIa HDACs, this compound is predicted to prevent the deacetylation of histones at the promoter regions of MEF2-target genes, leading to their increased expression. This can result in various cellular outcomes, including the induction of differentiation or apoptosis, depending on the cellular context.
Experimental Workflow for Cellular Activity
To assess the cellular effects of this compound, a series of experiments can be performed.
Caption: A typical experimental workflow to evaluate the cellular activity of this compound.
Conclusion
This technical guide provides a comprehensive overview of the preclinical evaluation of a hypothetical Class IIa selective HDAC inhibitor, this compound. The presented data and methodologies offer a framework for researchers and drug developers to characterize novel HDAC inhibitors. The selective targeting of Class IIa HDACs with compounds like the illustrative this compound holds promise for the development of more effective and less toxic epigenetic therapies for a range of diseases, including cancer. Further studies, including in vivo efficacy and safety assessments, would be the necessary next steps in the development of such a compound.
References
- 1. Unique functional roles for class I and class II histone deacetylases in central nervous system development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class II Histone Deacetylases: from Sequence to Function, Regulation, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of HDAC Inhibitors in Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression. In various malignancies, including colorectal cancer (CRC), HDACs are frequently overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1][2][3] HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][4]
This document provides detailed protocols for the in vitro evaluation of a novel HDAC inhibitor, HDAC-IN-7, against human colon cancer cell lines. The methodologies described herein are essential for characterizing its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.
Data Presentation
The following tables summarize quantitative data obtained from in vitro assays with representative HDAC inhibitors in common colon cancer cell lines, such as HCT-116 and HT-29. These examples serve as a benchmark for the expected outcomes when testing a novel compound like this compound.
Table 1: Cytotoxicity of HDAC Inhibitors in Colon Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 Value (µM) |
| MPT0G236 | HCT-116 | 48 | 0.35 |
| HT-29 | 48 | 0.88 | |
| SAHA (Vorinostat) | HCT-116 | Not Specified | ~1.28 |
| HT-29 | Not Specified | ~2.31 |
Data for MPT0G236 and SAHA from a 2023 study.[5]
Table 2: Effect of MPT0G236 on Cell Cycle Distribution in Colon Cancer Cells
| Cell Line | Treatment (3 µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| HCT-116 | Control | 24 | 55.1 | 28.5 | 16.4 | 1.8 |
| MPT0G236 | 24 | 20.7 | 10.1 | 69.2 | 11.5 | |
| Control | 48 | 58.2 | 25.4 | 16.4 | 2.1 | |
| MPT0G236 | 48 | 25.3 | 12.6 | 62.1 | 25.4 | |
| HT-29 | Control | 24 | 60.3 | 21.2 | 18.5 | 1.5 |
| MPT0G236 | 24 | 45.1 | 15.3 | 39.6 | 5.2 | |
| Control | 48 | 62.1 | 19.8 | 18.1 | 1.9 | |
| MPT0G236 | 48 | 40.2 | 14.7 | 45.1 | 10.3 |
Data adapted from a 2023 study on MPT0G236.[5][6]
Table 3: Induction of Apoptosis by HDAC Inhibitors in Colon Cancer Cells
| Cell Line | Treatment | Incubation Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| HCT-116 | Control | 48 | 3.1 | 2.5 | 5.6 |
| 7-PEC (10 µM) | 48 | Not specified | Not specified | 50.03 | |
| SW620 | Control | 72 | 0.81 | 2.1 | 2.91 |
| δVB (1.5 mM) | 72 | 30.5 | Not specified | >30.5 |
Data compiled from studies on 7-piperazinethylchrysin (7-PEC) and δ-Valerobetaine (δVB).[7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, final concentration ≤ 0.1%).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Colon cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Colon cancer cells
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.[4][5][12][13]
Western Blot Analysis
This protocol detects changes in histone and tubulin acetylation levels, confirming the mechanism of action of this compound.
Materials:
-
Colon cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed and treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Signaling Pathways and Workflows
Caption: HDAC inhibitor-mediated cell cycle arrest and apoptosis pathway.
Caption: General workflow for in vitro evaluation of HDAC inhibitors.
References
- 1. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 (HDAC3) and other class I HDACs regulate colon cell maturation and p21 expression and are deregulated in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors have a profound antigrowth activity in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Induction of Apoptosis in Intestinal Toxicity to a Histone Deacetylase Inhibitor in a Phase I Study with Pelvic Radiotherapy [e-crt.org]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HDAC4 Promotes Growth of Colon Cancer Cells via Repression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
recommended dosage of HDAC-IN-7 for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of Tucidinostat (B48606) (Chidamide) in various in vivo models. This information can be used as a starting point for dose-ranging studies with HDAC-IN-7.
Table 1: Tucidinostat (Chidamide) Dosage in Preclinical Mouse Models
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| Athymic nude mice (BALB/c-nu) | Colorectal Carcinoma (HCT-8 xenograft) | 12.5 - 50 mg/kg | Oral | Showed anti-tumor activity and was well-tolerated. | [2] |
| CT26 tumor-bearing mice | Colorectal Cancer | 25 mg/kg | Not specified | Increased the ratio of M1 macrophages in the tumor microenvironment. | [6] |
| Pancreatic tumor nude mice | Pancreatic Cancer | Not specified, dose-dependent | Not specified | Inhibited tumor growth and induced apoptosis. | [7] |
| 3xTg-AD mice | Alzheimer's Disease Model | 0.01 mg/kg | Not specified | Chronic low-dose administration showed sex-specific effects on glucose tolerance and tau protein levels. | [8] |
Table 2: Tucidinostat (Chidamide) Dosage in Clinical Trials
| Indication | Dosage | Administration Route | Cycle | Reference |
| Relapsed or Refractory Peripheral T-cell Lymphoma (R/R PTCL) | 40 mg, twice per week (BIW) | Oral | 28-day cycles | [4][9] |
| Relapsed or Refractory Peripheral T-cell Lymphoma (R/R PTCL) | 30 mg, twice per week (BIW) | Oral | Continuous until disease progression or unacceptable toxicity. | [10] |
| Advanced Solid Tumors or Lymphomas | 50 mg, three times a week (TIW) | Oral | Not specified | Maximum Tolerated Dose (MTD) determined. |
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c-nu), 6-8 weeks old.
2. Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., HCT-8 colorectal cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
3. Drug Preparation and Administration:
-
Preparation of this compound Formulation: A sample formulation for oral administration can be prepared as follows. For other routes, the vehicle should be adjusted accordingly.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix.
-
Finally, add saline or PBS to the desired final volume.
-
A typical vehicle composition might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]
-
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the desired doses (e.g., starting with a range of 10-50 mg/kg) based on the data for Tucidinostat. The control group should receive the vehicle only. Dosing frequency can be daily or several times a week.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight and observe for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis, or Western blotting for histone acetylation).
Signaling Pathways and Experimental Workflow
Signaling Pathway of HDAC Inhibition
Histone deacetylase inhibitors, like this compound, function by preventing the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis.
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Caption: General workflow for in vivo studies.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chidamide in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 10. Portico [access.portico.org]
Application Notes and Protocols for HDAC-IN-7 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-7 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant activity in cancer research. As an analog of Tucidinostat (Chidamide), it plays a crucial role in epigenetic regulation by inhibiting the deacetylation of histone proteins, particularly histone H3.[1] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating gene expression.[2][3] Consequently, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for investigating novel cancer therapies.[1][4] These application notes provide a comprehensive guide for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) and detailed protocols for its application in cell-based assays.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 390.41 g/mol | [1] |
| Formula | C₂₂H₁₉FN₄O₂ | [1] |
| Solubility in DMSO | 55 mg/mL (140.88 mM) | [1] |
| Appearance | Solid | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Inhibitory Activity of this compound
| Target | IC₅₀ |
| HDAC1 | 95 nM |
| HDAC2 | 160 nM |
| HDAC3 | 67 nM |
| HDAC8 | 733 nM |
| HDAC10 | 78 nM |
| HDAC11 | 432 nM |
Note: Data sourced from supplier information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.90 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is acceptable for up to one month.[5]
-
Protocol 2: Application of this compound in a Cell-Based Apoptosis Assay
This protocol provides a general guideline for treating cancer cells with this compound and assessing apoptosis using Annexin V staining followed by flow cytometry. This method is suitable for adherent or suspension cells.
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cell lines)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of analysis. Allow the cells to adhere and grow overnight.
-
Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Neutralize the dissociation solution with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Directly collect the cells into a flow cytometry tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Annexin V Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.[6]
-
Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic cells.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Apoptosis Induction
HDAC inhibitors like this compound exert their effects by preventing the removal of acetyl groups from histones.[2] This leads to a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced.[2] Key tumor suppressor genes, such as p21, are often upregulated, leading to cell cycle arrest.[4][7] Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways by affecting the expression of pro- and anti-apoptotic proteins.[8]
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Inducing Apoptosis in HCT116 Cells with HDAC-IN-7
For Research Use Only.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered transcription.[1][2] This can result in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.[3][4] HDAC-IN-7 is a specific inhibitor of histone deacetylases and has been identified as a potential therapeutic agent in oncology research. These application notes provide a detailed guide for researchers on utilizing this compound to induce apoptosis in the human colorectal carcinoma cell line, HCT116. HCT116 cells are a widely used model for studying colorectal cancer and the effects of novel therapeutic compounds.[5][6]
Mechanism of Action
HDAC inhibitors, as a class, exert their anticancer effects through various mechanisms. By inhibiting HDAC enzymes, they lead to the hyperacetylation of both histone and non-histone proteins.[1] This can trigger the expression of genes involved in cell cycle arrest, such as p21, and modulate the activity of proteins that regulate apoptosis.[2][3][7] The intrinsic apoptotic pathway is often activated, involving the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[8][9] The specific signaling cascade initiated by this compound in HCT116 cells is a subject of ongoing research, but is expected to follow the general mechanism of HDAC inhibitor-induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data for the effects of HDAC inhibitors on HCT116 cells. Note that the optimal concentrations and incubation times for this compound should be determined empirically by the end-user. The data presented here are examples based on published studies with other HDAC inhibitors and serve as a guide for experimental design.
Table 1: Dose-Dependent Effect of this compound on HCT116 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100 |
| 0.5 | 85 |
| 1.0 | 65 |
| 2.5 | 40 |
| 5.0 | 20 |
| 10.0 | 10 |
Table 2: Time-Course of Apoptosis Induction in HCT116 Cells Treated with this compound (5 µM)
| Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 | 5 |
| 12 | 15 |
| 24 | 35 |
| 48 | 60 |
| 72 | 75 |
Experimental Protocols
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture the cells when they reach 70-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 0.25% Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with a complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium to seed into new flasks or plates for experiments.[5]
Treatment of HCT116 Cells with this compound
Materials:
-
This compound (stock solution in DMSO)
-
Complete HCT116 growth medium
-
HCT116 cells seeded in appropriate culture plates (e.g., 6-well, 96-well)
Protocol:
-
Seed HCT116 cells in culture plates at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat HCT116 cells with this compound or vehicle control as described above.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pnas.org [pnas.org]
- 10. encodeproject.org [encodeproject.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Acetylated Histone H3 Following HDAC-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins, such as Histone H3 (H3), is dynamically controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). Acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.
Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. HDAC inhibitors are a class of therapeutic agents that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and subsequent alterations in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
HDAC-IN-7 is an analog of Tucidinostat (Chidamide) and functions as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, this compound is expected to increase the levels of acetylated histones, including acetylated H3. Western blotting is a widely used and effective technique to detect and quantify these changes in protein modification, providing a direct measure of the inhibitor's cellular activity.
Signaling Pathway of this compound Action
This compound, as an HDAC inhibitor, prevents the removal of acetyl groups from lysine residues on histone tails. This leads to a state of hyperacetylation, which alters chromatin structure and allows for increased access of transcription factors to DNA, thereby modulating gene expression.
References
Application Notes and Protocols for Cell Viability Assay with HDAC-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of HDAC-IN-7, a histone deacetylase (HDAC) inhibitor, on cell viability. The protocols outlined below detail the use of the MTT assay for measuring metabolic activity and the Annexin V/PI assay for the detection of apoptosis.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription.[2] This can result in various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[3][4] this compound is an investigational HDAC inhibitor. These protocols provide a framework for evaluating its cytotoxic and apoptotic effects on cancer cell lines.
Key Experiments and Protocols
Two key assays are described to evaluate the effect of this compound on cell viability:
-
MTT Assay: To determine the dose-dependent effect of this compound on cell metabolic activity, a proxy for cell viability.
-
Annexin V/PI Apoptosis Assay: To specifically identify and quantify the induction of apoptosis by this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.[5][6]
Experimental Protocol: MTT Assay
Materials:
-
This compound (stock solution of known concentration)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[6][8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[7]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-cell background control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Presentation: Dose-Response to this compound
The results of the MTT assay can be summarized in the following table. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined from the dose-response curve.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.07 | 94.4% |
| 1 | 0.95 | 0.06 | 76.0% |
| 5 | 0.63 | 0.05 | 50.4% |
| 10 | 0.31 | 0.04 | 24.8% |
| 25 | 0.15 | 0.03 | 12.0% |
| 50 | 0.08 | 0.02 | 6.4% |
| IC50 | ~5 µM |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Assay
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for the chosen duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation: Apoptosis Induction by this compound
The flow cytometry data can be quantified and presented in a table to show the percentage of cells in each quadrant.
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (5 µM) | 60.5% | 25.3% | 12.8% | 1.4% |
| This compound (10 µM) | 35.8% | 38.9% | 23.7% | 1.6% |
Note: The data presented in this table is for illustrative purposes only.
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of Annexin V/PI flow cytometry results.
Mechanism of Action: HDAC Inhibitor Signaling Pathway
HDAC inhibitors exert their effects by altering the acetylation status of both histone and non-histone proteins.[3] This leads to the modulation of various signaling pathways that control cell fate. A simplified representation of the key pathways affected by HDAC inhibitors is shown below. Inhibition of HDACs can lead to the activation of tumor suppressor genes like p53 and the induction of pro-apoptotic proteins, ultimately leading to apoptosis.[3][14]
Caption: Simplified signaling pathway of HDAC inhibitors.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the in vitro efficacy of this compound and gain insights into its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Differential Mechanisms of Cell Death Induced by HDAC Inhibitor SAHA and MDM2 Inhibitor RG7388 in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for HDAC-IN-7 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer.[3][4] HDAC inhibitors (HDACi) are compounds that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression.[2][4] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDACi a promising class of therapeutic agents.[1]
Data Presentation
The following tables summarize quantitative data for the selective class IIa HDAC inhibitor, TMP195.
Table 1: Inhibitory Activity of TMP195 against Class IIa HDACs
| HDAC Isoform | K_i_ (nM) |
| HDAC4 | 59 |
| HDAC5 | 60 |
| HDAC7 | 26 |
| HDAC9 | 15 |
Data sourced from MedchemExpress.[5]
Table 2: Exemplary Cellular Effects of TMP195 in Colorectal Cancer Mouse Model
| Treatment Group | Number of Tumors (Mean ± SEM) | Tumor Load (mm, Mean ± SEM) |
| Control | 8.50 ± 0.83 | 27.50 ± 3.02 |
| TMP195 | 6.00 ± 0.56 | 17.50 ± 1.20 |
Data from a study on colitis-associated colorectal cancer in mice.[8]
Signaling Pathways
HDAC7 and its inhibition by compounds like TMP195 can modulate various signaling pathways, influencing cellular processes such as proliferation, inflammation, and immune responses.
Caption: Simplified signaling pathway of HDAC7 inhibition.
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound (represented by TMP195).
HDAC Activity Assay
This protocol is for measuring the ability of an inhibitor to block HDAC enzyme activity in a cell-free system.
Materials:
-
Recombinant human HDAC7 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Developer solution
-
This compound (TMP195)
-
Trichostatin A (TSA) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant HDAC7 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[9]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Workflow for an in vitro HDAC activity assay.
Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on the acetylation levels of histones in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (TMP195)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (TMP195)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.[11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate the changes in histone acetylation at specific gene promoters following treatment with this compound.
Materials:
-
Cultured cells
-
This compound (TMP195)
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies (e.g., anti-acetyl-Histone H3, normal rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR analysis
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes.[12]
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[12]
-
Perform immunoprecipitation by incubating the chromatin with a specific antibody (e.g., anti-acetyl-Histone H3) or a control IgG overnight at 4°C.[13]
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.[12]
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.[12]
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.[13]
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting gene promoters of interest.
Caption: General workflow for a ChIP experiment.
Conclusion
The application of selective HDAC7 inhibitors like TMP195 is a valuable tool in epigenetic research. The protocols provided here offer a framework for investigating the biochemical and cellular effects of such inhibitors. By utilizing these methods, researchers can elucidate the role of HDAC7 in gene regulation, cell signaling, and disease pathogenesis, and can aid in the development of novel therapeutic strategies. Careful optimization of these protocols for specific cell types and experimental conditions is essential for obtaining robust and reproducible results.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for the Use of a Selective HDAC7 Inhibitor in a Xenograft Mouse Model
For research use only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifying agents that have shown significant promise in cancer therapy. By inhibiting HDAC enzymes, these compounds can alter the acetylation status of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in malignant cells.[1] This document provides detailed application notes and protocols for the utilization of a selective Class IIa HDAC inhibitor, using TMP269 as a representative molecule, in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy. Due to the limited public availability of in vivo data for "HDAC-IN-7," this protocol is based on published studies of TMP269, a potent and selective inhibitor of Class IIa HDACs, including HDAC7.[2][3]
Mechanism of Action
Class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9, play crucial roles in regulating gene expression.[4] These enzymes remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Selective inhibition of HDAC7 and other Class IIa HDACs with inhibitors like TMP269 is expected to increase histone acetylation, resulting in a more open chromatin state. This facilitates the transcription of genes involved in tumor suppression. Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, such as transcription factors and signaling molecules, contributing to their anti-cancer effects.[2] The primary outcomes of selective Class IIa HDAC inhibition in cancer cells include cell cycle arrest and apoptosis.[2][5]
Relevant Signaling Pathways
The anti-tumor effects of selective Class IIa HDAC inhibitors are mediated through various signaling pathways. Inhibition of HDAC7 can lead to the activation of tumor suppressor pathways, such as the p53 pathway, by increasing p53 acetylation and stability.[4] Additionally, these inhibitors can modulate other critical cancer-related signaling pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data from a preclinical study using the selective Class IIa HDAC inhibitor TMP269 in a breast cancer xenograft model.
| Parameter | Vehicle Control | TMP269 | Reference |
| Cell Line | MDA-MB-231 | MDA-MB-231 | [3] |
| Mouse Strain | Nude Mice | Nude Mice | [3] |
| Tumor Type | Breast Cancer Xenograft | Breast Cancer Xenograft | [3] |
| Treatment | Vehicle | 15 mg/kg | [3] |
| Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) | [3] |
| Dosing Schedule | Every other day for 10 days | Every other day for 10 days | [3] |
| Primary Endpoint | Angiogenesis | Angiogenesis | [3] |
| Efficacy | - | 76% Inhibition of Angiogenesis | [3] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line appropriate for the xenograft model and research question (e.g., MDA-MB-231 for breast cancer).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection. For subcutaneous injection, a 1:1 mixture with Matrigel may enhance tumor establishment and growth.
Animal Husbandry and Xenograft Establishment
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to any experimental procedures.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
Drug Formulation and Administration
-
Formulation of TMP269 (as a representative inhibitor):
-
Prepare a stock solution of TMP269 in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
For in vivo administration, the stock solution can be further diluted in a vehicle solution. A common vehicle for HDAC inhibitors consists of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
-
Dosing and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the selective HDAC7 inhibitor (e.g., TMP269 at 15 mg/kg) via the chosen route (e.g., subcutaneous injection) according to the predetermined schedule (e.g., every other day).
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of a selective HDAC7 inhibitor, using TMP269 as a representative compound, in a mouse xenograft model. The detailed protocols for cell culture, xenograft establishment, drug administration, and efficacy assessment are based on established methodologies for HDAC inhibitors. Adherence to these guidelines will facilitate a robust assessment of the anti-tumor efficacy and tolerability of selective HDAC7 inhibitors, providing critical data for their further development as potential cancer therapeutics.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by HDAC-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-7 is a benzamide-type histone deacetylase (HDAC) inhibitor, analogous to Tucidinostat (Chidamide).[1] HDAC inhibitors represent a promising class of anti-cancer agents that function by altering the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis.[1][2][3][4] This document provides a detailed protocol for the induction and analysis of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound Induced Apoptosis
HDAC inhibitors, including benzamide-type compounds like this compound, exert their pro-apoptotic effects through the regulation of various signaling pathways. By inhibiting HDAC enzymes, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes.
One of the key mechanisms involves the inhibition of pro-survival signaling pathways such as the PI3K/Akt and MAPK/Ras pathways.[1] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bak). This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2]
Data Presentation
The following table summarizes representative quantitative data from an Annexin V/PI flow cytometry experiment on a human colon cancer cell line (e.g., HCT116) treated with this compound for 24 hours. Data is presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 2.5 | 75.6 ± 3.5 | 15.3 ± 2.2 | 9.1 ± 1.8 |
| This compound | 5.0 | 48.9 ± 4.1 | 28.7 ± 3.3 | 22.4 ± 2.9 |
| This compound | 7.5 | 25.1 ± 3.8 | 40.2 ± 4.5 | 34.7 ± 4.1 |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Human colon cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that allows for logarithmic growth and ensures they do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5.0, and 7.5 µM).
-
Vehicle Control: Prepare a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
Data Analysis and Interpretation
Flow cytometry data from Annexin V/PI staining allows for the differentiation of cell populations into four distinct quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells with an intact cell membrane.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells with exposed phosphatidylserine (B164497) but an intact cell membrane.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells with exposed phosphatidylserine and a compromised cell membrane.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells with a compromised cell membrane but no significant phosphatidylserine exposure.
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with this compound indicates the induction of apoptosis.
References
- 1. A novel histone deacetylase inhibitor Chidamide induces apoptosis of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chidamide and 5-flurouracil show a synergistic antitumor effect on human colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of HDAC Inhibitor Quisinostat (JNJ-26481585) in Diverse Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathology of numerous cancers, making them a key target for therapeutic intervention. HDAC inhibitors (HDACi) function by inducing the hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling, altered gene transcription, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Quisinostat (B1680408) (JNJ-26481585) is a potent, second-generation, orally bioavailable pan-HDAC inhibitor belonging to the hydroxamic acid class.[1][3][4] It demonstrates high potency against class I and II HDACs and has shown broad-spectrum antitumor activity across a range of solid and hematologic cancer cell lines.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Quisinostat in various cell lines, methods for assessing its mechanism of action, and an overview of the key signaling pathways it modulates.
Data Presentation: IC50 Values of Quisinostat
The potency of Quisinostat has been evaluated across a diverse panel of cancer cell lines. The following tables summarize its IC50 values, demonstrating its broad efficacy at nanomolar concentrations.
Table 1: In Vitro Cytotoxicity of Quisinostat in Pediatric Preclinical Testing Program (PPTP) Cell Lines
| Cell Line | Histotype | Relative IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | <1 |
| CHLA-9 | Neuroblastoma | <1 |
| CHLA-258 | Rhabdomyosarcoma | <1 |
| Various | All PPTP Lines (Median) | 2.2 |
| Various | ALL Lines (Median) | 1.9 |
| Various | Rhabdomyosarcoma Lines (Median) | 5.1 |
| Various | Neuroblastoma Lines (Median) | 6.8 |
| NB-EBc1 | Neuroblastoma | 19 |
| Data sourced from the Pediatric Preclinical Testing Program.[6] |
Table 2: IC50 Values of Quisinostat in Additional Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| A549 | Non-Small Cell Lung Carcinoma | 82.4 | 48 hours |
| A549 | Non-Small Cell Lung Carcinoma | 42.0 | 72 hours |
| HCT-116 | Colorectal Carcinoma | 19.4 (in combination with 5-FU) | Not Specified |
| HT-29 | Colorectal Carcinoma | 27.6 (in combination with 5-FU) | Not Specified |
| Glioblastoma Stem Cells | Glioblastoma | 50 - 100 | 3-5 days |
| Data compiled from multiple sources.[5][7][8] |
Table 3: Inhibitory Activity of Quisinostat Against HDAC Isoforms (Cell-Free Assay)
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 0.11 |
| HDAC2 | I | 0.33 |
| HDAC3 | I | 4.86 |
| HDAC8 | I | 4.26 |
| HDAC4 | IIa | 0.64 |
| HDAC5 | IIa | 3.69 |
| HDAC7 | IIa | 119 |
| HDAC9 | IIa | 32.1 |
| HDAC6 | IIb | 76.8 |
| HDAC10 | IIb | 0.46 |
| HDAC11 | IV | 0.37 |
| Data sourced from Cayman Chemical, based on Arts, J., et al. (2009).[9] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or Alamar Blue)
This protocol outlines the steps to determine the concentration of Quisinostat that inhibits cell viability by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Quisinostat (JNJ-26481585)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (Alamar Blue) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Quisinostat in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Quisinostat dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours, or until a color change is observed.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation / 590 nm emission) for the Alamar Blue assay using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Quisinostat concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) with a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Target Engagement (Histone Acetylation)
This protocol verifies that Quisinostat is engaging its target by measuring the acetylation levels of histone proteins.
Materials:
-
Treated cell lysates (from cells exposed to Quisinostat)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH/Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of Quisinostat for a defined period (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system. An increase in the signal for acetylated histones with increasing Quisinostat concentration indicates successful target engagement.
Signaling Pathways Modulated by Quisinostat
Quisinostat exerts its anticancer effects by modulating multiple critical signaling pathways, primarily leading to cell cycle arrest and apoptosis.[7][10]
-
Induction of Cell Cycle Arrest: Quisinostat can induce G0/G1 phase cell cycle arrest. Mechanistic studies in hepatocellular carcinoma have shown this is mediated through the PI3K/AKT/p21 pathway .[10] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which blocks cell cycle progression.[7][8]
-
Induction of Apoptosis: The compound triggers programmed cell death through the intrinsic apoptosis pathway. In hepatocellular carcinoma and other cancers, this has been linked to the activation of the JNK/c-Jun/caspase-3 signaling axis .[7][10] Activation of this pathway leads to the cleavage of caspase-3 and PARP, executing the apoptotic program. Furthermore, Quisinostat has been shown to upregulate p53 acetylation, enhancing its tumor suppressor function and contributing to apoptosis.[11]
Conclusion
Quisinostat is a highly potent pan-HDAC inhibitor with significant cytotoxic activity against a wide array of cancer cell lines. The protocols detailed herein provide a robust framework for researchers to determine its IC50 values and confirm its mechanism of action in their specific models of interest. Understanding its impact on key signaling pathways such as PI3K/AKT and JNK/c-Jun is essential for elucidating its therapeutic potential and developing effective combination strategies in cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quisinostat - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
HDAC-IN-7 solubility issues and how to resolve them
Welcome to the technical support center for HDAC-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding its solubility and strategies to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase (HDAC) enzymes. It functions by blocking the activity of HDACs, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation modulates gene expression, ultimately inducing cell cycle arrest, and apoptosis in cancer cells.[1][2][3] Specifically, this compound targets class I and IIa HDACs, with a notable impact on HDAC7-mediated signaling pathways.[1][3][4]
Q2: What are the primary challenges when working with this compound?
The most common challenge encountered when working with this compound is its limited solubility in aqueous solutions, which can lead to precipitation in cell culture media. This is a common issue with many hydrophobic small molecule inhibitors and can result in inaccurate dosing and potential cytotoxicity unrelated to its intended biological activity.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Information on its solubility in other organic solvents like ethanol (B145695) is limited, and it is considered poorly soluble in aqueous buffers such as PBS.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[5][6] For example, a 10 mM stock solution is a common starting point for many in vitro experiments. To ensure complete dissolution, vortexing and gentle warming (up to 37°C) or sonication can be employed.[7]
Q5: How can I prevent this compound from precipitating in my cell culture medium?
To prevent precipitation when diluting the DMSO stock solution into your aqueous cell culture medium, it is crucial to follow a stepwise dilution process. Add the stock solution to a small volume of medium first, mix thoroughly, and then add this intermediate dilution to the final volume. It is also critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound's concentration exceeds its solubility limit in the aqueous environment. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous solution.- Perform a serial dilution, adding the stock solution to a small volume of the aqueous solution first and mixing well before adding to the final volume.- Consider the use of a co-solvent system if compatible with your experimental setup. |
| Inconsistent or no biological activity observed | - Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.- Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.- Cell Line Insensitivity: The cell line used may not be sensitive to the inhibition of the specific HDACs targeted by this compound. | - Visually inspect for any precipitate after dilution. If present, prepare a fresh dilution with more vigorous mixing or a lower final concentration.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.- Verify the expression of target HDACs (e.g., HDAC7) in your cell line and consider testing a panel of cell lines with varying sensitivities. |
| High background in control wells (vehicle control) | The concentration of the solvent (e.g., DMSO) is too high, causing cellular stress or toxicity. | Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells.[6] |
| Variability between replicate wells | - Incomplete dissolution: The compound may not be fully dissolved in the stock solution.- Uneven distribution: The compound may not be evenly distributed in the culture wells due to poor mixing. | - Ensure the stock solution is clear and free of any visible particles before use. Gentle warming or sonication can aid dissolution.- After adding the compound to the wells, mix the plate gently by tapping or using a plate shaker to ensure uniform distribution. |
Data Presentation
Summary of this compound Solubility
| Solvent | Solubility | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | 55 mg/mL | Sonication is recommended for complete dissolution.[5] |
| Ethanol | Limited Data | - | Generally, HDAC inhibitors show some solubility in ethanol, but it is often lower than in DMSO. Empirical testing is recommended. |
| PBS (Phosphate-Buffered Saline) | Poorly Soluble | - | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
| Cell Culture Media | Prone to Precipitation | - | Dilution from a DMSO stock is necessary. The final concentration should be carefully considered to avoid precipitation. |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT Assay)
This protocol outlines a typical workflow for assessing the effect of this compound on the viability of cancer cells.
1. Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the role of HDAC7 in the Wnt/β-catenin signaling pathway, a key pathway in cancer development. Inhibition of HDAC7 by compounds like this compound can disrupt this pathway.
Caption: HDAC7's role in the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical cell-based experiment to evaluate the efficacy of this compound.
Caption: General workflow for a cell viability assay with this compound.
References
- 1. HDAC7: a promising target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC7: a promising target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HDAC7: a promising target in cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing HDAC-IN-7 concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HDAC-IN-7. The following information is designed to help optimize experimental conditions and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a histone deacetylase (HDAC) inhibitor. It is an analogue of Tucidinostat (also known as Chidamide).[1] Like its analogue, this compound is expected to selectively inhibit Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC (HDAC10). By inhibiting these enzymes, it leads to an increase in the acetylation of histone and non-histone proteins. This alters gene expression and can induce cell cycle arrest, apoptosis, and modulate signaling pathways.[2][3][4]
Q2: What are the known on-target effects of this compound and its analogue, Tucidinostat?
A2: The primary on-target effect is the inhibition of specific HDAC isoforms, leading to histone hyperacetylation. This has been shown to inhibit the proliferation of various cancer cell lines.[5] Specifically, Tucidinostat has been demonstrated to modulate the PI3K/Akt and MAPK/Ras signaling pathways, which are critical for cell growth and survival.[2][4][6]
Q3: What are the potential off-target effects of this compound?
A3: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, its analogue, Tucidinostat, which is a benzamide-type HDAC inhibitor, has been shown not to inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a known off-target for many hydroxamate-based HDAC inhibitors. To comprehensively assess the off-target profile of this compound, it is recommended to perform broad-panel screens, such as kinase activity assays, as many small molecule inhibitors can interact with unintended targets.
Q4: What is a typical starting concentration range for in vitro experiments with this compound?
A4: Given that this compound is an analogue of Tucidinostat, a reasonable starting point for in vitro cell-based assays would be in the low micromolar (µM) range. Dose-response studies with Tucidinostat have shown activity in the range of 2.5 µM to 7.5 µM.[7] However, the optimal concentration is highly dependent on the cell type and the specific biological question. Therefore, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in biochemical assays | 1. Substrate instability.2. Contaminated reagents.3. Autofluorescence of the compound. | 1. Prepare fresh substrate for each experiment and store it properly.2. Use high-purity reagents and dedicated buffers.3. Run a control with the compound alone to measure its intrinsic fluorescence. |
| No observable effect on cells | 1. The concentration of this compound is too low.2. The cell line may not be sensitive to this class of HDAC inhibitors.3. The compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range.2. Verify the expression of target HDACs (HDAC1, 2, 3, 10) in your cell model.3. Prepare fresh stock solutions of this compound from powder. |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Inconsistent cell seeding density.3. "Edge effects" in multi-well plates. | 1. Use calibrated pipettes and ensure proper mixing.2. Standardize cell seeding protocols.3. Avoid using the outermost wells of the plate or fill them with sterile buffer or media. |
| Unexpected cellular phenotypes | 1. Off-target effects of the compound. | 1. Perform a kinase panel screen to identify potential off-target kinases.2. Compare the phenotype with that of other HDAC inhibitors with different selectivity profiles. |
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table summarizes the IC50 values for its analogue, Tucidinostat, against various HDAC isoforms. This data can be used as a reference for expected on-target activity.
| Target | Tucidinostat (Chidamide) IC50 (nM) |
| HDAC1 | 95[5] |
| HDAC2 | 160[5] |
| HDAC3 | 67[5] |
| HDAC10 | 78[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
-
Viability Assay:
-
Use a suitable cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Off-Target Effects via Kinase Panel Screening
This protocol describes a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Submission:
-
Provide a stock solution of this compound at a specified concentration (typically 10 mM in DMSO) to a commercial kinase screening service.
-
-
Kinase Panel Selection:
-
Choose a broad kinase panel that covers a wide range of the human kinome. Many services offer panels of over 400 kinases.
-
-
Screening Assay:
-
The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase in the panel, usually at a fixed concentration (e.g., 1 or 10 µM).
-
-
Data Analysis:
-
The primary data is usually reported as the percent inhibition of each kinase's activity.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For any identified off-target hits, it is crucial to perform dose-response experiments to determine the IC50 for the off-target interaction. This will help to assess the therapeutic window between on-target and off-target effects.
-
Visualizations
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chidamide, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Chidamide? [synapse.patsnap.com]
Troubleshooting Guide for HDAC-IN-7 Mediated Apoptosis Induction
Technical Support Center
For researchers, scientists, and drug development professionals encountering challenges with inducing apoptosis using HDAC-IN-7, this guide provides a structured approach to troubleshooting common experimental hurdles. Given that this compound is an analogue of the well-characterized histone deacetylase (HDAC) inhibitor Tucidinostat (B48606) (Chidamide), this guide incorporates data and mechanisms associated with Tucidinostat to provide a comprehensive resource where specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to induce apoptosis?
A1: The optimal concentration of this compound is cell-line dependent. As an analogue of Tucidinostat, which selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC10 at low nanomolar concentrations, a dose-response experiment is crucial.[1][2] For Tucidinostat, in vitro studies have shown significant suppression of cell proliferation and induction of apoptosis in the micromolar range (e.g., 2.5 µM to 7.5 µM) in cell lines such as 4T1, LLC, and CT26.[3] We recommend starting with a broad concentration range (e.g., 0.1 µM to 10 µM) to determine the EC50 for your specific cell line.
Q2: What is the expected timeframe for observing apoptosis after this compound treatment?
A2: The kinetics of apoptosis induction vary between cell types. For the related compound Tucidinostat, apoptosis has been observed as early as 24 hours and more significantly at 48 hours in transformed follicular lymphoma cell lines.[4] A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the optimal endpoint for apoptosis detection in your system.
Q3: My cells are not undergoing apoptosis. What are the potential reasons?
A3: Several factors could contribute to a lack of apoptosis:
-
Compound Inactivity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. This can be due to the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or mutations in key apoptotic pathway components.
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration too short to induce a significant apoptotic response.
-
Incorrect Detection Method or Timing: The chosen apoptosis assay may not be optimal for the specific pathway activated, or the measurement may be performed at a suboptimal time point.
-
Cell Culture Conditions: High cell density, nutrient depletion, or other stressors can influence the cellular response to drug treatment.
Q4: How does this compound induce apoptosis?
A4: As a histone deacetylase inhibitor, this compound is expected to function similarly to its analogue, Tucidinostat. Tucidinostat induces apoptosis through several mechanisms, including:
-
Epigenetic Modification: It inhibits HDACs 1, 2, 3, and 10, leading to the accumulation of acetylated histones.[1][5] This can alter gene expression, including the upregulation of tumor suppressor genes like p53 and p21.[6]
-
Induction of Pro-Apoptotic Proteins: It can modulate the expression of proteins involved in the apoptotic cascade.
-
Cell Cycle Arrest: Tucidinostat has been shown to induce cell cycle arrest, which can be a prelude to apoptosis.[7]
-
Immunomodulation: It can also have indirect effects on cancer cells by modulating the immune response.[5]
Q5: Are there known off-target effects for this compound?
A5: While specific off-target profiling for this compound is not widely available, studies on other HDAC inhibitors have revealed off-target interactions. For instance, some hydroxamate-based HDAC inhibitors have been shown to interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] It is important to consider that unexpected phenotypes could arise from such off-target effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Tucidinostat, a close analogue of this compound, against various HDAC isoforms. This data can be used as a reference for understanding the potential target profile of this compound.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
Data is for Tucidinostat (Chidamide) and serves as a proxy for this compound.[1][2]
The table below provides examples of effective concentrations of Tucidinostat for inducing apoptosis in different cancer cell lines.
| Cell Line Type | Effective Concentration (µM) | Outcome |
| Transformed Follicular Lymphoma | 5 | Significant induction of apoptosis at 24-48h |
| Breast Cancer (4T1) | 2.5 - 7.5 | Increased apoptosis |
| Lung Cancer (LLC) | 2.5 - 7.5 | Increased apoptosis |
| Colorectal Cancer (CT26) | 2.5 - 7.5 | Increased apoptosis |
Data is for Tucidinostat and should be used as a starting point for optimizing experiments with this compound.[3][4]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Apoptosis Induction
This protocol outlines a general procedure to determine the optimal concentration and treatment duration of this compound for inducing apoptosis in your cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-3/7 Glo Assay kit)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, 72 hours).
-
Apoptosis Assay: At each time point, perform an apoptosis assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the percentage of apoptotic cells or caspase activity for each concentration and time point. Plot the data to determine the EC50 and the optimal treatment duration.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to assess the activation of key apoptotic proteins by Western blotting.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment: Treat cells with the optimal concentration of this compound determined from Protocol 1 for the optimal duration. Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic markers.
Visualizations
Caption: Simplified signaling pathway of apoptosis induction by this compound.
Caption: Logical workflow for troubleshooting lack of apoptosis with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
dealing with HDAC-IN-7 instability in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HDAC-IN-7 in cell culture experiments. Given that the stability of any compound can be medium and cell-type dependent, this document focuses on best practices for handling, storage, and experimental design to mitigate potential instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is prepared as per the datasheet, but I'm seeing inconsistent results or a loss of activity in my long-term (>24 hours) experiments. What could be the cause?
A: Loss of activity in long-term cell culture experiments is a common issue with small molecule inhibitors and can stem from several factors:
-
Chemical Instability: The compound may be degrading in the aqueous, warm, CO2-rich environment of the cell culture incubator. The presence of serum proteins and other media components can either accelerate degradation or, conversely, sometimes stabilize a compound.
-
Metabolic Inactivation: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Adsorption: The compound may be adsorbing to the plastic of the cell culture vessel, reducing its effective concentration in the media.
To address this, it is recommended to perform a time-course experiment to assess the functional half-life of this compound in your specific experimental system. Consider replacing the media with freshly prepared this compound solution for long-term incubations (e.g., every 24 hours).
Q2: What is the best way to prepare and store stock solutions of this compound?
A: Proper preparation and storage are critical for maintaining the compound's integrity. Based on supplier data, the following is recommended:
-
Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution. The solubility is high in DMSO (up to 140.88 mM), and sonication can assist with dissolution.[1]
-
Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solution: Aliquot the concentrated DMSO stock into single-use volumes in low-binding tubes and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound precipitation and degradation.
-
-
Working Solution: When preparing your final working concentration in cell culture media, dilute the DMSO stock solution at least 1:1000 to minimize solvent toxicity. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Q3: How can I empirically test the stability of this compound in my specific cell culture medium?
A: A functional stability assay is the most direct way to determine if the compound remains active over time. You can incubate this compound in your complete cell culture medium (with serum) at 37°C in a CO2 incubator for various durations (e.g., 0, 8, 24, 48 hours) in a cell-free plate. Then, add this "pre-incubated" medium to your cells for a short duration (e.g., 4-6 hours) and measure a downstream marker of HDAC inhibition, such as the acetylation of histone H3, by Western blot. A decrease in histone acetylation with longer media pre-incubation times indicates a loss of active compound. See the detailed protocol below.
Quantitative Data & Compound Properties
The following table summarizes the known quantitative data for this compound. Researchers should perform their own experiments to determine stability in their specific systems.
| Property | Value | Source |
| Molecular Weight | 390.41 g/mol | [1] |
| Formula | C₂₂H₁₉FN₄O₂ | [1] |
| Purity | >98% | [1] |
| IC₅₀ Values | HDAC1: 95 nM, HDAC2: 160 nM, HDAC3: 67 nM, HDAC10: 78 nM | [1] |
| Solubility (DMSO) | 55 mg/mL (140.88 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution and a final working solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mM stock solution by dissolving 3.90 mg of this compound powder in 1 mL of anhydrous DMSO. c. If complete dissolution is slow, briefly sonicate the vial in a water bath. d. Centrifuge the vial briefly to ensure all material is collected at the bottom. e. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile, low-binding tubes.
-
Storage: a. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution immediately before use. b. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of 10 mM stock to 10 mL of medium (a 1:10,000 dilution). c. Mix thoroughly by gentle inversion or pipetting. d. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 2: Functional Assay for Media Stability Assessment
Objective: To determine the functional stability of this compound in cell culture medium over time using Western blotting for a downstream target.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound working solution
-
Cell line sensitive to HDAC inhibition (e.g., a human colon cancer cell line)[1]
-
6-well plates
-
Reagents for Western blotting (lysis buffer, antibodies for acetyl-Histone H3 and total Histone H3 or other loading control).
Procedure:
-
Media Pre-incubation (Cell-Free): a. Prepare a sufficient volume of this compound in your complete medium at the final desired concentration (e.g., 1 µM). b. Dispense this medium into sterile tubes or a cell-free culture plate. c. Incubate these tubes at 37°C, 5% CO₂ for different durations: 0 hr, 4 hr, 8 hr, 24 hr, and 48 hr.
-
Cell Treatment: a. Plate your cells in 6-well plates and grow them to ~80% confluency. b. After the respective media pre-incubation times, retrieve the media. c. Remove the existing media from your cells and replace it with the pre-incubated media from each time point. d. Include a "0 hr" positive control (freshly prepared medium with this compound) and a vehicle control (medium with DMSO incubated for 48 hr). e. Incubate the cells with the treated media for a fixed, short period (e.g., 6 hours) sufficient to see a robust increase in histone acetylation.
-
Analysis: a. After the 6-hour treatment, wash the cells with cold PBS and lyse them. b. Perform a Western blot analysis on the cell lysates. c. Probe the membrane with antibodies against acetyl-Histone H3 (as the marker of this compound activity) and a loading control (e.g., total Histone H3 or GAPDH). d. Quantify the band intensities. A reduction in the acetyl-Histone H3 signal in lanes treated with media pre-incubated for longer times indicates compound degradation.
Visual Guides & Workflows
Mechanism of Action
Caption: General mechanism of HDAC inhibitor action on histone acetylation.
Experimental Workflow for Stability Testing
References
Technical Support Center: Controlling for Off-Target Effects of HDAC-IN-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential off-target effects of HDAC-IN-7 in their experiments. Given that comprehensive public data on the selectivity of this compound is limited, this guide offers a robust framework for identifying and mitigating off-target effects applicable to this and other novel histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a histone deacetylase (HDAC) inhibitor. It is described as an analogue of Tucidinostat (Chidamide). Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone proteins, such as H3, and non-histone proteins.[1] This alteration in protein acetylation can modulate gene expression and various cellular processes, and it has been shown to induce apoptosis in human colon cancer cell lines.[1]
Q2: What are off-target effects and why are they a concern with HDAC inhibitors like this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended targets (HDACs). These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[2] Off-target effects can also result in cellular toxicity or a lack of translational success in clinical settings.[2] For HDAC inhibitors, which belong to a large family of structurally similar enzymes, achieving perfect selectivity can be challenging, making off-target analysis crucial.
Q3: The off-target profile of this compound is not publicly available. How should I approach my experiments?
Q4: What are the initial steps I should take to minimize and detect off-target effects?
A4: A multi-pronged approach is recommended:
-
Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., increased histone acetylation) to minimize the engagement of lower-affinity off-targets.
-
Use Control Compounds: Include a structurally similar but inactive analogue of this compound as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended HDAC target. If the phenotype persists after genetic ablation of the target, it is likely due to an off-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the on-target HDAC or a potential off-target protein may vary between cell lines. | 1. Confirm target HDAC expression levels in all cell lines using Western Blot or qPCR.2. Perform a dose-response curve for this compound in each cell line.3. Consider that an off-target may be uniquely expressed or essential in one cell line but not another. |
| Phenotype observed does not match known functions of the target HDAC. | The phenotype may be driven by inhibition of an unknown off-target enzyme or signaling pathway. | 1. Perform a broad kinase panel screening to identify potential off-target kinases.2. Utilize chemoproteomic approaches to identify cellular binding partners of this compound.3. Conduct a literature search for the observed phenotype to identify potential pathways that may be affected. |
| High levels of cellular toxicity at effective concentrations. | The toxicity may be due to the inhibition of an essential off-target protein rather than the intended HDAC. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.2. Attempt a "rescue" experiment by overexpressing the target HDAC to see if it alleviates the toxicity.3. Compare the toxicity profile with that of other, more selective HDAC inhibitors. |
Quantitative Data Summary
Table 1: Example Selectivity Profile for an HDAC Inhibitor
| Target Class | Specific Target | IC50 (nM) | Notes |
| HDAC Class I | HDAC1 | 5 | Primary Target |
| HDAC2 | 10 | Primary Target | |
| HDAC3 | 25 | Primary Target | |
| HDAC8 | >10,000 | High selectivity against HDAC8 | |
| HDAC Class IIa | HDAC4 | >10,000 | No significant inhibition |
| HDAC5 | >10,000 | No significant inhibition | |
| HDAC7 | >10,000 | No significant inhibition | |
| HDAC9 | >10,000 | No significant inhibition | |
| HDAC Class IIb | HDAC6 | 500 | Moderate off-target activity |
| HDAC10 | 2,500 | Weak off-target activity | |
| HDAC Class IV | HDAC11 | 1,500 | Weak off-target activity |
| Known Off-Targets | MBLAC2 | 800 | Potential off-target for hydroxamate-based inhibitors |
| Kinase Panel | Kinase X | 1,200 | Weak off-target activity |
| Kinase Y | >10,000 | No significant inhibition |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to its intended HDAC target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of the target HDAC in the supernatant by Western Blot. A shift in the thermal stability of the HDAC upon treatment with this compound indicates direct binding.
Protocol 2: Genetic Knockdown using siRNA for Target Validation
Objective: To determine if the observed phenotype is a direct result of inhibiting the target HDAC.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the HDAC of interest or a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the reduction in the target HDAC protein levels by Western Blot.
-
Phenotypic Assay: Perform the relevant phenotypic assay on the knockdown cells and compare the results to cells treated with this compound. If the phenotype of the knockdown cells mimics that of the inhibitor-treated cells, it provides strong evidence for on-target activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Experimental workflow for validating on-target effects.
References
Technical Support Center: Refining HDAC-IN-7 Treatment Protocols for Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment protocols for HDAC-IN-7 in primary cells. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.[1] By removing acetyl groups from histone and non-histone proteins, HDACs lead to a more condensed chromatin structure, generally resulting in the repression of gene transcription.[2][3] this compound, an analog of Tucidinostat (Chidamide), inhibits the activity of these enzymes, leading to an accumulation of acetylated proteins. This, in turn, results in a more relaxed chromatin structure, allowing for increased gene transcription.[1] This modulation of gene expression can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2]
Q2: Which HDAC isoforms are targeted by this compound?
This compound is a pan-HDAC inhibitor, meaning it targets multiple HDAC isoforms across different classes. Its inhibitory activity is most potent against Class I and some Class IIb HDACs. The specific IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are detailed in the quantitative data section below.
Q3: Why are primary cells more sensitive to this compound compared to immortalized cell lines?
Primary cells, being directly isolated from tissues with a finite lifespan, more closely mimic the physiological state of cells in vivo.[4] In contrast, immortalized cell lines are often derived from tumors and have undergone genetic changes that can make them more resilient to chemical treatments.[4] Consequently, primary cells are generally more sensitive to the cytotoxic effects of compounds like this compound.[4]
Q4: How should I prepare and store this compound for my experiments?
Proper handling of this compound is crucial for its activity and for obtaining reproducible results.
-
Solubility: this compound is soluble in DMSO at a concentration of 55 mg/mL (140.88 mM). Sonication is recommended to aid dissolution.[1]
-
Storage:
-
Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity even at low concentrations | 1. Primary cells are highly sensitive. 2. Concentration of this compound is too high. 3. Solvent (DMSO) toxicity. | 1. Optimize cell seeding density. Ensure cells are healthy and not overly confluent before treatment.2. Perform a dose-response experiment. Start with a very low concentration (e.g., in the low nanomolar range) and titrate up to determine the optimal non-toxic concentration for your specific primary cell type.3. Maintain a low final DMSO concentration. The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[4] Always include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration). |
| No Observable Effect | 1. Concentration of this compound is too low. 2. Treatment duration is too short. 3. The target HDACs are not critical for the observed phenotype in your cell type. 4. Compound instability. | 1. Increase the concentration of this compound based on dose-response data.2. Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time.3. Verify the expression of target HDACs in your primary cells.4. Prepare fresh solutions of this compound for each experiment and handle the compound as recommended. |
| Inconsistent Results Between Experiments | 1. Variability in primary cell lots. 2. Inconsistent timing of treatment and harvesting. 3. Degradation of this compound. | 1. Thoroughly characterize each new batch of primary cells. 2. Standardize all experimental protocols , including cell seeding, treatment, and harvesting times.3. Aliquot stock solutions of this compound to minimize freeze-thaw cycles and prepare fresh dilutions for each experiment. |
| Unexpected or Off-Target Effects | 1. HDAC inhibitors can have off-target effects on other proteins. [5] | 1. Use a structurally different HDAC inhibitor with a similar isoform selectivity profile as a control. If it produces the same phenotype, it is more likely an on-target effect.2. Consider performing a rescue experiment by overexpressing the target HDAC if feasible for your system. |
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: IC50 Values of this compound for Various HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
| Data sourced from TargetMol.[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 390.41 g/mol |
| Formula | C22H19FN4O2 |
| CAS No. | 743420-02-2 |
| Solubility in DMSO | 55 mg/mL (140.88 mM) |
| Data sourced from TargetMol.[1] |
Experimental Protocols
The following are generalized, detailed methodologies for key experiments involving this compound treatment in primary cells. It is crucial to optimize these protocols for your specific primary cell type and experimental goals.
Protocol 1: Determining Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Allow the cells to adhere and recover for at least 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve a range of final concentrations. It is recommended to start with a broad range (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Protocol 2: Western Blot Analysis of Histone Acetylation
-
Cell Treatment and Lysis:
-
Seed primary cells in a 6-well plate and treat with the desired concentrations of this compound (determined from the viability assay) and a vehicle control for the desired duration.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. Frontiers | Liver-Specific Knockdown of Class IIa HDACs Has Limited Efficacy on Glucose Metabolism but Entails Severe Organ Side Effects in Mice [frontiersin.org]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability in HDAC-IN-7 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the histone deacetylase (HDAC) inhibitor termed "HDAC-IN-7". Given the potential ambiguity of this compound's identity, this guide addresses troubleshooting from the foundational step of compound identification to specific experimental challenges.
Part 1: Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
A primary source of variability in studies involving "this compound" is the potential ambiguity of the compound's identity. The designation "this compound" is not uniquely assigned to a single, well-characterized molecule and may refer to different chemical entities with distinct HDAC isoform selectivities. The first critical step in troubleshooting is to identify the specific compound you are using.
1.1 Identifying Your "this compound"
Question: How can I determine the specific properties of the "this compound" in my possession?
Answer:
-
Check the Supplier's Datasheet: The most crucial source of information is the technical datasheet provided by your supplier. Look for:
-
Chemical Name and Structure: Is it described as an analogue or impurity of a known drug like Chidamide (Tucidinostat)?
-
CAS Number: This is a unique identifier for a chemical substance.
-
Target Profile or IC50 Data: The datasheet may provide information on which HDAC isoforms are inhibited by the compound.
-
-
Consult Supplier Websites: If you only have a catalog number, search for it on the supplier's website (e.g., MedchemExpress, TargetMol). This may lead you to a product page with the information mentioned above.
-
Interpret the Likely Identity: Based on available information, "this compound" is often associated with Chidamide (Tucidinostat), a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10).[1][2] It has minimal to no activity against Class IIa HDACs, including HDAC7.[3] If your research is focused on HDAC7, it is possible you are using a mislabeled or different compound, or that the observed effects are indirect.
Logical Flowchart for Compound Identification
Caption: Troubleshooting workflow for identifying your specific "this compound" compound.
1.2 Troubleshooting Based on Likely Target Class
Once you have a probable identification of your compound, you can troubleshoot based on its expected HDAC inhibitor class.
Scenario A: Your "this compound" is likely a Class I/IIb Inhibitor (e.g., Chidamide analogue)
Question: My results with a presumed Class I/IIb inhibitor are variable. What are common causes and solutions?
Answer:
| Problem | Potential Cause | Troubleshooting Steps & Recommendations | Relevant Controls |
| Inconsistent IC50 in Cell Viability Assays | Cell density and growth phase variability. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. | Untreated cells; cells treated with a known Class I inhibitor (e.g., Entinostat). |
| Compound stability and solubility. | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and low (<0.5%) across experiments. | Vehicle control (DMSO); positive control inhibitor. | |
| Assay duration. | The effects of some HDAC inhibitors on cell viability are time-dependent. Perform time-course experiments (e.g., 24, 48, 72 hours). | Time-matched vehicle controls. | |
| Variable Histone Acetylation in Western Blots | Post-lysis deacetylase activity. | Always include a pan-HDAC inhibitor (like Trichostatin A or sodium butyrate) in your lysis buffer to preserve the acetylation state. | Untreated cells; cells treated with a positive control inhibitor. |
| Poor resolution of low molecular weight histones. | Use high-percentage (e.g., 15%) SDS-PAGE gels. Optimize transfer conditions for small proteins (e.g., wet transfer). | Total histone H3 or H4 as a loading control. | |
| Antibody variability. | Use highly specific antibodies for acetylated histone marks (e.g., Ac-H3K9, Ac-H3K27). Validate antibody specificity. | Peptide competition assays for antibody validation. | |
| Unexpected Off-Target Effects | Inhibition of other zinc-dependent enzymes. | Be aware of potential off-targets. Cross-reference your findings with known off-target effects of similar compounds. Some hydroxamate-based inhibitors can target metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] | Use structurally different inhibitors targeting the same HDACs to confirm on-target effects. |
Scenario B: You are studying HDAC7 and suspect your inhibitor is a Class IIa inhibitor
Question: I am not seeing the expected effects on HDAC7-related pathways. What should I consider?
Answer:
| Problem | Potential Cause | Troubleshooting Steps & Recommendations | Relevant Controls |
| No change in HDAC7-mediated gene repression | Low catalytic activity of Class IIa HDACs. | Class IIa HDACs have weak intrinsic deacetylase activity. Their primary function is often as scaffolds in larger protein complexes.[5] Effects on transcription may be subtle or cell-type specific. | Overexpression or siRNA-mediated knockdown of HDAC7 to confirm its role in your system. |
| Indirect effects of the inhibitor. | Some compounds may cause cytoplasmic retention of Class IIa HDACs as an indirect effect of inhibiting Class I HDACs.[6] | Use immunofluorescence to check the subcellular localization of HDAC7 with and without treatment. | |
| Inconsistent results in different cell lines | Cell-type specific expression of HDACs and binding partners. | Verify the expression levels of HDAC7 and its key binding partners (e.g., MEF2 transcription factors) in your cell model. | A cell line known to have HDAC7-dependent gene regulation. |
| Variability in phenotypic assays | Complex biological roles of HDAC7. | HDAC7 is involved in numerous pathways, including cell differentiation and migration. The observed phenotype will be highly context-dependent.[7] | Use multiple, mechanistically distinct assays to assess the cellular response. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical working concentrations for a Class I HDAC inhibitor like a Chidamide analogue?
A1: The effective concentration can vary significantly between cell lines. For Chidamide (Tucidinostat), in vitro IC50 values for HDAC1, 2, and 3 are in the low nanomolar range (67-160 nM).[8][9] However, for cell-based assays like cell viability, the GI50 (concentration for 50% growth inhibition) is typically in the low micromolar range (e.g., 0.4 - 4.0 µM) depending on the cell line and incubation time.[3] It is crucial to perform a dose-response curve for your specific cell line and endpoint.
Q2: What are the key downstream effects to measure for a Class I HDAC inhibitor?
A2: Key readouts include:
-
Target Engagement: Increased acetylation of histone H3 (e.g., at lysines 9 and 27) and non-histone proteins like α-tubulin (if HDAC6 is also targeted) or p53, measured by Western blot.
-
Cellular Outcomes: Induction of cell cycle arrest (often at G1 or G2/M phase), which can be measured by flow cytometry.[1]
-
Apoptosis: Increased apoptosis, measurable by Annexin V/PI staining or cleavage of PARP and Caspase-3 by Western blot.[10]
-
Gene Expression: Changes in the expression of key cell cycle regulators like p21.[10]
Q3: If I am studying HDAC7, what are the appropriate controls?
A3: Given the low enzymatic activity of HDAC7, it is critical to use controls that validate its role in your experimental system.
-
Positive Control for HDAC7 Inhibition: While truly specific small molecule inhibitors of HDAC7 are not widely available, siRNA-mediated knockdown of HDAC7 is a reliable method to study the effects of its loss of function.[11][12]
-
Negative Control: A non-targeting siRNA should be used as a negative control for knockdown experiments.
-
Cellular Localization Control: Use immunofluorescence to monitor the nuclear/cytoplasmic shuttling of HDAC7 in response to stimuli or potential inhibitors.
Q4: My cell viability results with an HDAC inhibitor are not correlating with target engagement. Why?
A4: This is a common observation.[6] Several factors can contribute:
-
Time Lag: Changes in histone acetylation (target engagement) are often rapid, while effects on cell viability may take longer to manifest (24-72 hours).
-
Cell-Type Specificity: The downstream consequences of HDAC inhibition are highly dependent on the genetic and epigenetic context of the cell line. Some cell lines may undergo cell cycle arrest without significant apoptosis.
-
Off-Target Effects: The inhibitor may have off-target effects that contribute to cytotoxicity independent of HDAC inhibition.[4]
Part 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of Representative HDAC Inhibitors
| Inhibitor | Class Selectivity | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC7 (nM) | HDAC10 (nM) | Reference(s) |
| Chidamide (Tucidinostat) | Class I, IIb | 95 | 160 | 67 | >10,000 | 78 | [3][8][9] |
| Entinostat (MS-275) | Class I | ~1000 | - | - | - | - | [13] |
| TMP269 | Class IIa | - | - | - | 43 | - | [2] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
Table 2: Cell-Based Activity of Chidamide (Tucidinostat) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µM) | Reference(s) |
| HL-60 | Leukemia | - | 0.4 | [3] |
| LNCaP | Prostate Cancer | - | 4.0 | [3] |
| A549 | Lung Cancer | 72h | 2.79 | [3] |
| DOHH2 | Follicular Lymphoma | 24h | 4.5 | [14] |
| RL | Follicular Lymphoma | 48h | 7.4 | [14] |
Signaling Pathway and Workflow Diagrams
Mechanism of a Class I HDAC Inhibitor (e.g., Chidamide Analogue)
Caption: Action mechanism of a Class I HDAC inhibitor leading to cell cycle arrest and apoptosis.
Regulation of HDAC7 and its Role in Gene Expression
Caption: Signal-dependent nucleocytoplasmic shuttling of HDAC7 regulates its repressive function.
Part 4: Detailed Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)
This protocol outlines a general procedure for determining the IC50 of an HDAC inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor stock solution (e.g., 10 mM in anhydrous DMSO)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL in PBS) and solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in complete medium from your stock solution. A typical concentration range might be 0.1 to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
After incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
MTT Assay (Alternative to MTS):
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control ( (Absorbance_treated / Absorbance_vehicle) * 100 ).
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is optimized for the detection of changes in histone acetylation levels.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and an HDAC inhibitor (e.g., 1 µM TSA and 10 mM sodium butyrate)
-
Laemmli sample buffer
-
15% SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small proteins)
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in the supplemented lysis buffer on ice.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (15-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom. This high percentage gel is crucial for resolving low molecular weight histones.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF membrane. A wet transfer system (e.g., 100V for 60-90 minutes at 4°C) is generally recommended for efficient transfer of small histone proteins.
-
Verify transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total histone H3 or H4, or run a parallel gel and blot for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.
-
References
- 1. What is Chidamide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Chidamide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HISTONE DEACETYLASE 7 (HDAC7) REGULATES MYOCYTE MIGRATION AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of HDAC7 reprograms the histone H3.3 landscape to induce heterochromatin spreading and DNA replication defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Cytotoxicity of HDAC Inhibitors in Non-Cancerous Cells
Disclaimer: The following information is provided for research purposes only. The compound "HDAC-IN-7" is not specifically documented in publicly available scientific literature. Therefore, this guide discusses the potential cytotoxicity of Histone Deacetylase (HDAC) inhibitors as a class, using well-studied examples like Vorinostat and Trichostatin A (TSA) in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: Why are non-cancerous cells generally more resistant to HDAC inhibitor-induced cytotoxicity compared to cancer cells?
A1: Healthy cells appear to be much less sensitive to the apoptotic and growth-inhibiting effects of HDAC inhibitors than tumor cells.[1] The basis for this selectivity is thought to be multifactorial. One hypothesis is the "epigenetic vulnerability" of cancer cells, which may have a greater dependence on specific HDACs for survival due to underlying genetic mutations and altered signaling pathways.[2] Normal cells, in contrast, possess more robust and redundant regulatory mechanisms, making them less susceptible to the effects of HDAC inhibition.
Q2: What are the typical morphological changes observed in non-cancerous cells upon exposure to high concentrations of HDAC inhibitors?
A2: At cytotoxic concentrations, non-cancerous cells may exhibit morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. However, these effects are generally observed at higher concentrations than those required to induce similar effects in cancerous cells.
Q3: What is a suitable positive control for inducing cytotoxicity in non-cancerous cell lines?
A3: For cytotoxicity assays, a well-characterized cytotoxic agent like staurosporine (B1682477) or doxorubicin (B1662922) can be used as a positive control to induce apoptosis and validate the assay setup. The optimal concentration and incubation time should be determined empirically for each cell line.
Q4: Can HDAC inhibitors affect the proliferation of non-cancerous cells without inducing cell death?
A4: Yes, some studies have shown that HDAC inhibitors can cause cell cycle arrest in non-cancerous cells at concentrations that are not overtly cytotoxic. For instance, Trichostatin A (TSA) has been shown to induce cell cycle arrest in primary rat hepatocytes without causing apoptosis.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/XTT assay | - Phenol (B47542) red or serum in the culture medium can interfere with absorbance readings.- Bacterial or yeast contamination. | - Use serum-free and phenol red-free medium during the MTT incubation step.- Include a "medium only" blank control for background subtraction.[4]- Regularly check cell cultures for contamination. |
| Inconsistent IC50 values between experiments | - Variability in cell seeding density.- Compound degradation due to improper storage or repeated freeze-thaw cycles.- Differences in cell passage number or confluency. | - Ensure consistent cell seeding density across all experiments.- Aliquot stock solutions of the HDAC inhibitor to avoid multiple freeze-thaw cycles.[5]- Use cells within a consistent range of passage numbers and at a similar confluency. |
| Low signal in Caspase-3 activity assay | - Insufficient induction of apoptosis.- Low protein concentration in the cell lysate.- Suboptimal assay conditions. | - Ensure that the concentration of the HDAC inhibitor and the incubation time are sufficient to induce apoptosis.- Use a sufficient number of cells (e.g., >1x10^6) and ensure the protein concentration is within the recommended range (1-4 mg/mL).[6]- Optimize incubation time and temperature as per the manufacturer's protocol.[7] |
| Difficulty in distinguishing between apoptotic and necrotic cells in Annexin V/PI staining | - Delayed analysis after staining, leading to secondary necrosis.- Inappropriate compensation settings on the flow cytometer. | - Analyze cells by flow cytometry as soon as possible after staining (ideally within 1 hour).[8][9]- Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[10] |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various HDAC inhibitors in non-cancerous cell lines.
| HDAC Inhibitor | Non-Cancerous Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Vorinostat (SAHA) | BALB/3T3 | Mouse fibroblast | 72 | 1.42 | [11] |
| Compound 7t | BALB/3T3 | Mouse fibroblast | 72 | 0.69 | [11] |
| Compound 7p | BALB/3T3 | Mouse fibroblast | 72 | 1.04 | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a widely used method for evaluating cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4]
Materials:
-
96-well cell culture plates
-
HDAC inhibitor stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol (B130326) with 10% Triton X-100)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control (DMSO) at the same final concentration. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[13][14]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13] Incubate for 15 minutes with shaking.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the HDAC inhibitor. Include untreated control cells.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.[8][9]
Caspase-3 Activity Measurement
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[14]
Materials:
-
Microcentrifuge tubes
-
Cell Lysis Buffer
-
1X Assay Buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)[15]
-
Caspase-3 inhibitor (for control)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Induce apoptosis and harvest cells. Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 30 minutes.[6] Centrifuge at 11,000 x g for 10-15 minutes at 4°C and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to each well.[15] Add 1X Assay Buffer. To control wells, add the Caspase-3 inhibitor.
-
Substrate Addition: Start the reaction by adding the Caspase-3 colorimetric substrate to each well.[7]
-
Incubation: Incubate the plate at 37°C for 1.5 to 2 hours.[7]
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.[7]
Visualizations
Caption: General workflow for assessing the cytotoxicity of HDAC inhibitors.
References
- 1. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. mpbio.com [mpbio.com]
Technical Support Center: Overcoming Resistance to HDAC-IN-7 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the histone deacetylase inhibitor (HDACI), HDAC-IN-7 (also known as AN-7 or Butyroyloxymethyl diethyl phosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (AN-7) is a novel, water-soluble, and orally active prodrug of the HDAC inhibitor butyric acid.[1] It functions by inhibiting Class I and Class II histone deacetylases (HDACs), leading to the hyperacetylation of histones H3 and H4.[2] This alteration in histone acetylation status results in a more open chromatin structure, which in turn affects gene expression.[3] In cancer cells, this leads to the induction of cell death through both extrinsic (death receptor) and intrinsic (caspase activation, mitochondrial) pathways.[1]
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound induces apoptosis by upregulating the expression of pro-apoptotic proteins such as p21 and Bax.[1] This is followed by the cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), key events in the execution phase of apoptosis.[1]
Q3: Is this compound selective for cancer cells?
A3: Yes, this compound has been shown to exhibit preferential cytotoxicity against cancer cells, including leukemic and glioblastoma cells, while normal cells like mononuclear and astrocyte cells are relatively resistant.[1][4] This selectivity is attributed to the specific targeting of elevated HDAC activity and expression in cancer cells.[2]
Q4: What are the known mechanisms of resistance to HDAC inhibitors like this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to HDAC inhibitors include alterations in anti-apoptotic and autophagy pathways, increased drug efflux, production of reactive oxygen species (ROS), and epigenetic alterations.[5] Upregulation of the glutathione (B108866) antioxidant system has been identified as a key factor in protecting cancer cells from ROS-mediated cell injury induced by HDACIs.[6]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can act synergistically with other anticancer agents like doxorubicin (B1662922).[4] This combination can enhance the anti-cancer activity while potentially attenuating the toxicity of the other agent.[4] The ability of this compound to overcome drug resistance is, in part, attributed to the intracellular release of formaldehyde, which augments the formation of doxorubicin-DNA adducts.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no apoptotic effect of this compound on cancer cells. | Development of resistance. | - Verify HDAC inhibition: Perform a Western blot to check for hyperacetylation of histone H3.[1] - Assess ROS levels: Measure intracellular ROS levels. If low, consider co-treatment with a redox-modulating compound like β-phenylethyl isothiocyanate (PEITC) to enhance ROS-mediated cell death.[6] - Combination therapy: Combine this compound with a chemotherapeutic agent like doxorubicin to potentially overcome resistance.[4][7] |
| High toxicity observed in normal (non-cancerous) control cells. | Off-target effects or incorrect dosage. | - Confirm cell line identity and purity. - Perform a dose-response curve to determine the optimal concentration with maximal effect on cancer cells and minimal toxicity to normal cells.[1] - Ensure proper handling and storage of this compound to maintain its stability and activity. |
| Inconsistent results between experiments. | Experimental variability. | - Standardize cell culture conditions: Maintain consistent cell density, passage number, and media composition. - Prepare fresh solutions of this compound for each experiment. - Include appropriate positive and negative controls in every experiment. |
| Difficulty in detecting changes in pro-apoptotic protein expression. | Suboptimal experimental conditions. | - Optimize Western blot protocol: Adjust antibody concentrations, incubation times, and blocking conditions. - Use a sensitive detection method. - Ensure sufficient treatment time for protein expression changes to occur.[1] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (AN-7) and SAHA in Mycosis Fungoides/Sezary Syndrome (MF/SS) Cell Lines and Peripheral Blood Lymphocytes (PBLs)
| Cell Line | IC50 of AN-7 (µM) | IC50 of SAHA (µM) |
| MyLa (MF) | 100 | 1.5 |
| Hut78 (SS) | 50 | 0.75 |
| Normal PBLs | >200 | 2.5 |
| Data adapted from a study on the therapeutic potential of AN-7.[1] |
Experimental Protocols
1. Western Blot Analysis for Histone Acetylation and Apoptotic Markers
-
Cell Treatment: Plate cancer cells at a suitable density and treat with desired concentrations of this compound or vehicle control for the indicated time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against acetylated-Histone H3, cleaved caspase-3, PARP, p21, and Bax overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) kit.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. The Therapeutic Potential of AN-7, a Novel Histone Deacetylase Inhibitor, for Treatment of Mycosis Fungoides/Sezary Syndrome Alone or with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The histone deacetylase inhibitor butyroyloxymethyl diethylphosphate (AN-7) protects normal cells against toxicity of anticancer agents while augmenting their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor butyroyloxymethyl diethylphosphate (AN-7) protects normal cells against toxicity of anticancer agents while augmenting their anticancer activity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HDAC-IN-7 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-7, to achieve maximum experimental effect. The information provided is based on established principles for working with HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound, like other histone deacetylase inhibitors (HDACis), works by blocking the enzymatic activity of HDACs.[1][2] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] By inhibiting this deacetylation, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin).[2] This altered chromatin state can lead to changes in gene expression, including the upregulation of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes.[1][3]
Q2: How do I determine a starting point for the incubation time of this compound?
For a novel HDAC inhibitor like this compound, a good starting point for incubation time can be determined by reviewing literature on other HDAC inhibitors with similar chemical structures or targeting the same HDAC classes. In the absence of such information, a time-course experiment is highly recommended. Based on various studies with different HDAC inhibitors, a broad range of incubation times from as short as 2 hours to as long as 96 hours have been reported to elicit cellular effects.[4][5][6] A typical starting point for a time-course experiment could involve incubating cells with this compound for 6, 12, 24, 48, and 72 hours.
Q3: What cellular effects should I measure to determine the optimal incubation time?
The choice of endpoint to measure the effect of this compound will depend on the specific research question. Common readouts include:
-
Histone Acetylation: Measuring the acetylation levels of specific histone residues (e.g., Acetyl-Histone H3 or H4) by Western blot is a direct way to confirm target engagement. Increased acetylation is an early event following HDAC inhibition.
-
Cell Viability/Proliferation: Assays such as MTS or CellTiter-Glo can be used to assess the impact of this compound on cell growth and survival over time.[4]
-
Apoptosis: The induction of apoptosis can be measured by techniques like Annexin V/PI staining followed by flow cytometry, or by detecting cleaved PARP via Western blot.
-
Gene Expression: Quantitative PCR (qPCR) or RNA-sequencing can be used to measure changes in the expression of specific target genes known to be regulated by HDACs, such as p21.[3]
Q4: Can the optimal incubation time for this compound vary between different cell lines?
Yes, the optimal incubation time can vary significantly between different cell lines. This variability can be attributed to differences in cell division rates, metabolic activity, and the expression levels of specific HDAC isoforms and their target proteins. Therefore, it is crucial to optimize the incubation time for each cell line used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at any incubation time. | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. |
| The cell line may be resistant to this particular inhibitor. | Try a different cell line or investigate potential resistance mechanisms. | |
| The chosen experimental readout is not sensitive enough or is inappropriate. | Select a more direct and sensitive endpoint, such as measuring histone acetylation levels. | |
| This compound may be unstable in the culture medium over long incubation periods. | Assess the stability of the compound in your experimental conditions. Consider replenishing the compound during long-term incubations. | |
| High variability in results between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile buffer or media to minimize evaporation. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Maximum effect is observed at an early time point, followed by a decrease. | The initial effect may be transient. | This could represent a true biological response. Analyze earlier time points to capture the peak effect. |
| The compound may be cytotoxic at longer incubation times, leading to cell death and loss of signal. | Correlate your primary readout with a cell viability assay to distinguish between specific effects and general toxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time of this compound by measuring histone hyperacetylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total histone H3 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone H3 signal to the total histone H3 signal. Plot the normalized signal against the incubation time to identify the time point with the maximum effect.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: General signaling pathway of HDAC inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schedule-dependent synergy of histone deacetylase inhibitors with DNA damaging agents in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-H3 with HDAC-IN-7
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent Western blot results for phospho-Histone H3 (p-H3) when using the histone deacetylase (HDAC) inhibitor, HDAC-IN-7. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing highly variable or no p-H3 (Ser10) signal after treating my cells with this compound. What is the expected effect?
A1: The direct and specific effect of this compound on p-H3 (Ser10) levels is not extensively documented in publicly available literature. HDAC inhibitors primarily increase histone acetylation.[1][2] The effect on phosphorylation can be indirect and cell-type dependent. It is possible that by altering chromatin structure, HDAC inhibition could modulate the access of kinases or phosphatases to Histone H3. Some studies suggest a mechanistic link where inhibiting HDAC activity can lead to the stabilization of histone phosphorylation.
Recommendation: First, establish a baseline and expected outcome in your specific cell model. Perform a dose-response and time-course experiment with this compound and analyze p-H3 (Ser10) levels by Western blot. This will help determine if the inhibitor is expected to increase, decrease, or have no significant effect on p-H3 in your system.
Q2: My p-H3 bands are weak or absent, even in my positive control lanes. What are the common causes?
A2: Weak or no signal for phosphorylated proteins is a common issue in Western blotting.[3] Key factors to consider include:
-
Sample Preparation: Phosphorylation is a labile post-translational modification. It is crucial to work quickly, keep samples cold, and use lysis buffers containing both protease and phosphatase inhibitors to prevent dephosphorylation.[4][5]
-
Low Protein Abundance: The fraction of p-H3 may be low. Ensure you are loading a sufficient amount of total protein, typically 20-30 µg of whole-cell lysate.[5] For low-abundance targets, you may need to load up to 100 µg or consider immunoprecipitation to enrich for your protein of interest.[1][2]
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and stored correctly. Use the recommended antibody dilution and consider trying a different p-H3 (Ser10) antibody from a different vendor if issues persist.
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent for phospho-proteins, as it contains casein, which is a phosphoprotein and can lead to high background and mask your signal.[1][3] Use Bovine Serum Albumin (BSA) instead.[3]
Q3: I'm observing high background on my Western blots for p-H3. How can I reduce it?
A3: High background can obscure your bands of interest. Common causes and solutions include:
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking buffer like 3-5% BSA in TBST.[3][6]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Try diluting your antibodies further.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) is recommended.[7][8]
-
Membrane Handling: Never let the membrane dry out during the blotting process.[2]
Q4: I see multiple bands or bands at the wrong molecular weight for p-H3. What could be the reason?
A4: Histone H3 has a molecular weight of approximately 17 kDa. Phosphorylation adds a negligible amount to the mass.[1]
-
Non-specific Antibody Binding: Your primary antibody may be cross-reacting with other proteins. Ensure the antibody is specific for p-H3 (Ser10). Some antibodies may not detect p-H3 (Ser10) if other nearby modifications are present, such as methylation or acetylation at Lys9.[9] Check the antibody datasheet for specificity information.
-
Protein Degradation: Smearing or multiple bands at lower molecular weights can indicate protein degradation. Always use fresh samples and ensure protease inhibitors are included in your lysis buffer.[5]
-
Excess Protein Loading: Loading too much protein can lead to artifacts and the appearance of multiple bands.[5]
Quantitative Data Summary
When troubleshooting, it is helpful to quantify your Western blot data. Below is an example table illustrating how to present quantitative data from a dose-response experiment. You will need to generate this data for your specific experimental conditions.
| Treatment Group | This compound Conc. (µM) | p-H3 (Ser10) Signal (Normalized to Total H3) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.0 |
| Low Dose | 1 | 1.25 | 1.25 |
| Medium Dose | 5 | 1.80 | 1.80 |
| High Dose | 10 | 1.50 | 1.50 |
Note: The data above is for illustrative purposes only and does not represent actual experimental results for this compound.
Key Experimental Protocols
Cell Lysis for Histone Extraction
-
Cell Culture and Treatment: Plate and grow cells to the desired confluency. Treat with this compound or vehicle control for the desired time.
-
Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, centrifuge directly.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6] Use approximately 1 mL of lysis buffer per 10^7 cells.[10]
-
Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blotting for p-H3 (Ser10)
-
Sample Preparation: Mix your protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to resolve the low molecular weight histone proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-H3 (Ser10) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize your data, you can strip the membrane and re-probe with an antibody for total Histone H3.
Visualizations
Signaling Pathway of Histone H3 (Ser10) Phosphorylation
Caption: Signaling pathways leading to Histone H3 Ser10 phosphorylation.
Experimental Workflow for p-H3 Western Blotting
Caption: Step-by-step workflow for Western blot analysis of p-H3.
Troubleshooting Logic for Inconsistent p-H3 Signal
Caption: Decision tree for troubleshooting p-H3 Western blot results.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 4. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. HDAC7 promotes NSCLC proliferation and metastasis via stabilization by deubiquitinase USP10 and activation of β-catenin-FGF18 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC7 Polyclonal Antibody (PA5-68836) [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of HDAC-IN-7 and Tucidinostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two histone deacetylase (HDAC) inhibitors: HDAC-IN-7 and Tucidinostat (B48606). This analysis is based on available experimental data to inform preclinical research decisions.
Introduction to HDAC Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes. In many cancers, HDACs are overexpressed, contributing to uncontrolled cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. They work by inducing histone hyperacetylation, which leads to the reactivation of silenced tumor suppressor genes, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.
This guide focuses on the comparative in vitro efficacy of Tucidinostat, a clinically approved HDAC inhibitor, and this compound, another compound of interest in HDAC-related research.
Tucidinostat: A Profile
Tucidinostat (also known as Chidamide) is an orally available benzamide-type HDAC inhibitor. It selectively targets Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC10.[1] Preclinical studies have demonstrated its ability to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][2]
In Vitro Efficacy of Tucidinostat
Tucidinostat has been evaluated against a range of cancer cell lines, demonstrating broad anti-tumor activity. For instance, it has shown inhibitory effects on human-derived tumor cell lines such as HL-60 (promyelocytic leukemia), U2OS (osteosarcoma), LNCaP (prostate cancer), HCT-8 (colorectal carcinoma), A549 (lung carcinoma), BEL-7402 (liver carcinoma), and MCF-7 (breast carcinoma).[3] In a study on 4T1 breast cancer, LLC lung cancer, and CT26 colorectal cancer cell lines, Tucidinostat significantly suppressed cell proliferation and increased apoptosis levels at concentrations of 2.5, 5, and 7.5 μM.[4]
This compound: A Less Characterized Inhibitor
Information regarding the specific in vitro efficacy of this compound is less readily available in the public domain compared to Tucidinostat. While it is known as an HDAC inhibitor, detailed quantitative data on its IC50 values against specific HDAC isoforms and its effects on various cancer cell lines are not extensively published.
Comparative Efficacy: Data Summary
Due to the limited availability of specific in vitro data for this compound, a direct quantitative comparison with Tucidinostat is challenging at this time. However, a qualitative comparison can be drawn based on the known mechanisms of HDAC inhibitors. Both compounds are expected to induce similar cellular effects, such as cell cycle arrest and apoptosis, by virtue of their shared mechanism of action. The key differentiators would lie in their potency against specific HDAC isoforms and their efficacy in different cancer cell types.
The following table summarizes the available in vitro data for Tucidinostat. A similar table for this compound would be necessary for a complete comparison.
| Parameter | Tucidinostat | This compound |
| HDAC Isoform Selectivity | HDAC1, HDAC2, HDAC3, HDAC10 | Data not available |
| Effective Concentrations | 2.5 - 7.5 μM in 4T1, LLC, and CT26 cells[4] | Data not available |
| Effects on Cancer Cell Lines | Inhibition of proliferation, induction of apoptosis and cell cycle arrest in various cell lines[1][2][3] | Data not available |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro experiments are provided below.
HDAC Activity Assay
This assay is crucial for determining the inhibitory potency (IC50) of compounds against specific HDAC isoforms.
Protocol:
-
Preparation: Prepare serial dilutions of the HDAC inhibitor (this compound or Tucidinostat).
-
Reaction: In a microplate, combine the purified recombinant HDAC enzyme, the diluted inhibitor, and a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Analysis: Plot the fluorescence intensity against the inhibitor concentration and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce HDAC activity by 50%.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Tucidinostat for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or Tucidinostat for a predetermined time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. A simplified overview of the key pathways is presented below.
HDAC inhibitors block the activity of HDAC enzymes, leading to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes. Key among these are tumor suppressor genes like p21, which induces cell cycle arrest, and pro-apoptotic genes like BAX, which trigger programmed cell death.
Conclusion and Future Directions
Tucidinostat is a well-characterized HDAC inhibitor with demonstrated in vitro efficacy against a variety of cancer cell lines. While this compound is also an HDAC inhibitor, a comprehensive in vitro comparison is currently hampered by the lack of publicly available, detailed experimental data. To enable a robust comparison, further studies are required to determine the IC50 values of this compound against a panel of HDAC isoforms and to evaluate its effects on cell viability, apoptosis, and cell cycle progression in a range of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies. Researchers are encouraged to utilize these methodologies to generate the necessary data for a thorough evaluation of this compound's potential as an anti-cancer agent, both as a standalone treatment and in comparison to established inhibitors like Tucidinostat.
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Class I HDAC Inhibitors in Colon Cancer: Unveiling the Therapeutic Potential of HDAC-IN-7 and its Counterparts
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HDAC-IN-7 and other prominent class I histone deacetylase (HDAC) inhibitors in the context of colon cancer. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of these therapeutic agents.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently implicated in the development and progression of various cancers, including colorectal cancer. Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are often overexpressed in colon tumors, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a lesser-known but promising compound, against the more established class I HDAC inhibitors: Romidepsin, Entinostat, and Mocetinostat.
Performance Comparison of Class I HDAC Inhibitors
This compound, also identified as a Chidamide impurity and an analog of Tucidinostat (Chidamide), has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[1] While specific quantitative data for this compound is limited in publicly available literature, its close relation to Tucidinostat provides valuable insights. Tucidinostat is a potent inhibitor of class I HDACs (HDAC1, 2, and 3) and has demonstrated anti-tumor activity in colon cancer models.[2][3]
The following tables summarize the available quantitative data for Tucidinostat (as a proxy for this compound) and other well-characterized class I HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity against Class I HDACs
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference(s) |
| Tucidinostat (Chidamide) | 95 | 160 | 67 | [2] |
| Romidepsin | 36 | 47 | - | [4] |
| Entinostat | <1 | ~6 | ~39 | [5] |
| Mocetinostat | 150 | 290 | 1660 | [6] |
Table 2: In Vitro Efficacy in Colon Cancer Cell Lines
| Inhibitor | Cell Line(s) | Effect | Concentration/IC50 | Reference(s) |
| Tucidinostat (Chidamide) | LoVo, HT29 | Increased Histone H3 acetylation, reduced p-Akt, p-mTOR, p-Erk 1/2, G0/G1 arrest | 4 µM (acetylation) | [3] |
| Tucidinostat (Chidamide) | HCT-8 | Dose-dependent reduction in tumor size and weight (in vivo) | 12.5-50 mg/kg | [2] |
| Romidepsin | CT26, MC38 | Inhibited proliferation, induced G0/G1 arrest, increased apoptosis | - | [7] |
| Entinostat | WiDr | Increased TRAIL-induced apoptosis | - | [5] |
| Mocetinostat | - | Stable disease in patients with progressive colon cancer | - |
Mechanism of Action and Signaling Pathways
Class I HDAC inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes. This, in turn, can trigger cell cycle arrest, differentiation, and apoptosis.
A key signaling pathway affected by class I HDAC inhibitors in colon cancer is the Wnt/β-catenin pathway, which is frequently dysregulated in this disease. HDACs are known to be involved in the transcriptional repression of Wnt signaling antagonists. Inhibition of HDACs can lead to the re-expression of these antagonists, thereby downregulating Wnt signaling and inhibiting cancer cell proliferation.
Furthermore, these inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins. For instance, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
Below are diagrams illustrating the general mechanism of action of class I HDAC inhibitors and a simplified experimental workflow for their evaluation.
Caption: General mechanism of action of class I HDAC inhibitors.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of HDAC inhibitors in colon cancer.
1. HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs. A fluorogenic substrate, often a peptide with an acetylated lysine (B10760008) residue linked to a fluorescent molecule, is used. In the presence of HDACs, the acetyl group is removed, and a developing enzyme cleaves the deacetylated substrate, releasing the fluorophore. The fluorescence intensity is then measured, which is proportional to the HDAC activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
2. Cell Viability Assay (MTT Assay)
Colon cancer cells are seeded in 96-well plates and treated with varying concentrations of the HDAC inhibitor for a specified period (e.g., 48-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is commonly assessed using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells. After treatment with the HDAC inhibitor, cells are harvested, stained with Annexin V-FITC and PI, and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
4. Western Blot Analysis
Western blotting is used to detect changes in the levels of specific proteins. Colon cancer cells are treated with the HDAC inhibitor, and total cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., acetylated-histone H3, p21, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct comparative data for this compound is still emerging, its identity as an analog of the potent class I HDAC inhibitor Tucidinostat suggests significant therapeutic potential in colon cancer. The available data on Tucidinostat and other class I inhibitors like Romidepsin, Entinostat, and Mocetinostat highlight their ability to induce cell cycle arrest and apoptosis in colon cancer cells. However, the limited efficacy of these inhibitors as monotherapies in clinical trials underscores the need for further research into combination therapies and the development of more selective and potent next-generation inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued investigation and objective comparison of these promising anti-cancer agents.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. google.com [google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pan-HDAC Inhibition with Specific HDAC Isoform Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methodologies for studying the function of histone deacetylases (HDACs): broad-spectrum chemical inhibition and specific siRNA-mediated knockdown. As a representative pan-HDAC inhibitor, we will consider the effects of compounds like Trichostatin A (TSA) or Vorinostat (SAHA), which target multiple HDACs. These effects will be cross-validated against the reported outcomes of silencing individual HDAC isoforms using small interfering RNA (siRNA). This comparison is crucial for researchers aiming to dissect the specific contributions of individual HDACs to cellular processes and to validate the on-target effects of HDAC inhibitor (HDACi) compounds.
Data Presentation: Pan-HDACi vs. siRNA Knockdown
The following tables summarize the comparative effects of pan-HDAC inhibitors and specific HDAC siRNA knockdowns on various cellular processes as reported in the literature.
Table 1: Effects on Cell Proliferation and Viability
| Treatment | Target(s) | Cell Line(s) | Observed Effect | Citation |
| Pan-HDAC Inhibitor (SAHA) | Class I & II HDACs | HepG2 (Hepatocellular Carcinoma) | Induced dendritic structures and triggered apoptosis at >1.00 µM. | [1] |
| siRNA HDAC1 | HDAC1 | TE-1, Eca109 (Esophageal Carcinoma) | Significantly inhibited cell proliferation and reduced cell viability.[2][3] | [2][3] |
| siRNA HDAC2 | HDAC2 | Huh7, HepG2 (Hepatocellular Carcinoma) | Caused a maximum growth suppression of ~80% at 15 nM.[4] | [4] |
| siRNA HDAC7 | HDAC7 | Various cancer cell lines | Associated with growth arrest. | [5] |
Table 2: Effects on Cell Migration and Invasion
| Treatment | Target(s) | Cell Line(s) | Observed Effect | Citation |
| Pan-HDAC Inhibitor (SAHA) | Class I & II HDACs | HepG2 (Hepatocellular Carcinoma) | Inhibited migration capacity in a dose-dependent manner. | [1] |
| siRNA HDAC1 | HDAC1 | TE-1 (Esophageal Carcinoma) | Markedly inhibited migration and invasion abilities.[2][3] | [2][3] |
| siRNA HDAC2 | HDAC2 | N/A | Data not available in the provided context. |
Table 3: Molecular Effects and Biomarker Modulation
| Treatment | Target(s) | Cell Line(s) | Molecular Effect | Citation |
| Pan-HDAC Inhibitor (AN7) | Class I & II HDACs | RPE cells (in vitro) | Increased histone hyperacetylation under hypoxic conditions. | [6] |
| siRNA HDAC1 | HDAC1 | TE-1 (Esophageal Carcinoma) | Downregulated cyclinD1; upregulated p21 and p27. Increased E-cadherin and ZO-1; reduced vimentin.[2][3] | [2][3] |
| siRNA HDAC2 | HDAC2 | Huh7, HepG2 (Hepatocellular Carcinoma) | Upregulation of p27 and acetylated p53; downregulation of CDK6, BCL-2, and PPARγ.[4] | [4] |
| Pan-HDAC Inhibitor (Vorinostat) | Class I, II, IV HDACs | Various cell lines | Selectively down-regulates HDAC7 expression. | [5] |
| siRNA HDAC7 | HDAC7 | Cultured Cerebellar Granule Neurons | Prevents the stimulation of c-jun expression at the transcriptional level.[7] | [7] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: siRNA-Mediated Knockdown of HDACs
This protocol is a generalized procedure based on methodologies described for HDAC1 and HDAC2 knockdown.[1][2][4]
-
Cell Culture and Seeding:
-
Culture cells (e.g., HepG2, TE-1, Huh7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or other suitable vessels to achieve 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two tubes for each well to be transfected.
-
Tube A: Dilute the desired amount of specific HDAC siRNA (e.g., 15-20 pM) in serum-free media.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in a drop-wise manner.
-
A non-targeting or scrambled siRNA should be used as a negative control.
-
-
Post-Transfection Incubation and Analysis:
-
Incubate the cells for 24-96 hours, depending on the assay.
-
For protein analysis (Western Blot): Lyse the cells 48-72 hours post-transfection, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the HDAC isoform and a loading control (e.g., beta-actin).
-
For mRNA analysis (RT-PCR): Extract total RNA 48 hours post-transfection and perform reverse transcription followed by quantitative PCR using primers specific for the target HDAC and a housekeeping gene.
-
For functional assays (proliferation, migration): Perform assays at 72-96 hours post-transfection.
-
Protocol 2: HDAC Inhibitor Treatment
This protocol is a generalized procedure for treating cells with a pan-HDAC inhibitor like SAHA.[1]
-
Cell Culture and Seeding:
-
Seed cells as described in Protocol 1.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the HDAC inhibitor (e.g., SAHA) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM) in complete cell culture media.
-
Replace the existing media in the cell culture plates with the media containing the HDAC inhibitor.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Perform downstream analyses such as cell viability assays (MTT), apoptosis assays (e.g., Annexin V staining), Western blotting for acetylated histones or other target proteins, or cell migration assays.
-
Mandatory Visualizations
Logical Framework for Cross-Validation
Caption: Logic for validating HDAC inhibitor effects with siRNA.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing HDACi and siRNA effects.
Simplified HDAC Signaling Pathway
Caption: Pathway showing HDACs' role in gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects in hepatocarcinoma of isoform-selective inhibition of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection by histone deacetylase-7 (HDAC7) occurs by inhibition of c-jun expression through a deacetylase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HDAC Inhibition: The Pan-Inhibitor Vorinostat (SAHA) vs. Selective HDAC7 Inhibition
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison between the well-established pan-Histone Deacetylase (HDAC) inhibitor, Vorinostat (SAHA), and the therapeutic strategy of selective HDAC7 inhibition. Due to the absence of "HDAC-IN-7" in publicly available scientific literature, this guide utilizes a representative and well-characterized selective class IIa HDAC inhibitor, TMP195, for comparative data points where applicable, to illustrate the principles and potential of targeted HDAC inhibition.
Introduction: The Rationale for Targeting HDACs
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs can induce a more compact chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a significant target for therapeutic intervention.
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a potent pan-HDAC inhibitor, targeting a broad range of HDAC isoforms and was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[2] Its mechanism involves the induction of cell cycle arrest, differentiation, and apoptosis in various cancer cells.[2]
In contrast, the field is increasingly moving towards the development of isoform-selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. HDAC7 , a member of the class IIa HDACs, has emerged as a promising target due to its specific roles in cancer cell proliferation, survival, and immune modulation.[3][4] This guide will explore the comparative performance of the broad-spectrum inhibitor Vorinostat against the targeted approach of selective HDAC7 inhibition, exemplified by the inhibitor TMP195 .
Data Presentation: Quantitative Comparison
Table 1: Comparative Inhibitory Activity Against HDAC Isoforms
| Compound | Class I HDACs | Class IIa HDACs | Class IIb HDACs |
| Vorinostat (SAHA) | Broad inhibition (IC50s in nM range for HDAC1, 2, 3) | Broad inhibition | Inhibition of HDAC6 |
| TMP195 | Low potency | Selective inhibition (Ki in nM range for HDAC4, 5, 7, 9) | Low potency |
Table 2: Enzymatic Inhibitory Concentrations (IC50/Ki)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC7 (nM) | HDAC9 (nM) |
| Vorinostat (SAHA) | ~10 (ID50) | - | ~20 (ID50) | - | - | - | - |
| TMP195 | >10,000 (IC50) | >10,000 (IC50) | >10,000 (IC50) | 59 (Ki) | 60 (Ki) | 26 (Ki) | 15 (Ki) |
Data for Vorinostat represents ID50 values, while data for TMP195 represents Ki values. These are different measures of inhibitory potency but both indicate high affinity in the nanomolar range for their respective targets.[5]
Table 3: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | Effect | Effective Concentration |
| Vorinostat (SAHA) | Various | Hematological & Solid Tumors | Direct cytotoxicity, cell cycle arrest, apoptosis | IC50 values typically in the µM range |
| TMP195 | MC38, HCT116, LoVo | Colorectal Cancer | No direct cytotoxicity | No significant effect on proliferation up to 60 µM[6] |
| TMP195 | Breast Cancer Cell Lines | Breast Cancer | No direct cytotoxicity | No significant effect on proliferation[7] |
Note: A key difference highlighted here is that while Vorinostat has direct cytotoxic effects on cancer cells, the anti-tumor activity of the selective HDAC7 inhibitor TMP195 is primarily mediated through immunomodulation of the tumor microenvironment rather than direct killing of cancer cells.[6][7]
Mechanism of Action and Signaling Pathways
Vorinostat (SAHA): A Pan-HDAC Inhibitor
Vorinostat's broad inhibition of Class I and II HDACs leads to the hyperacetylation of a wide array of histone and non-histone proteins. This has pleiotropic effects on the cancer cell, including:
-
Reactivation of Tumor Suppressor Genes: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of silenced tumor suppressor genes like p21, which in turn promotes cell cycle arrest.[2]
-
Induction of Apoptosis: Vorinostat can trigger both the intrinsic and extrinsic apoptotic pathways.[8]
-
Modulation of Key Signaling Pathways: Vorinostat has been shown to interfere with multiple signaling cascades crucial for cancer cell survival and proliferation, including the PI3K/Akt and T-cell receptor signaling pathways.[8][9]
Caption: General mechanism of action for the pan-HDAC inhibitor Vorinostat (SAHA).
Selective HDAC7 Inhibition
HDAC7 plays a more specific role in cellular processes, and its selective inhibition offers a more targeted therapeutic approach. The primary mechanisms of selective HDAC7 inhibition include:
-
Regulation of c-Myc: HDAC7 has been shown to be a crucial player in cancer cell proliferation through its regulation of the oncogene c-Myc.[10]
-
Modulation of Key Signaling Pathways: HDAC7 is involved in several signaling pathways implicated in cancer, including the Wnt/β-catenin, PI3K/AKT, and JAK/STAT3 pathways.[11][12] Selective inhibition of HDAC7 can therefore precisely modulate these pathways.
-
Immunomodulation: A key aspect of selective HDAC7 inhibition, particularly with TMP195, is the reprogramming of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[6]
Caption: Mechanism of action for a selective HDAC7 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Principle: This assay measures the activity of HDAC enzymes on a synthetic, fluorogenic substrate. Deacetylation of the substrate allows for cleavage by a developer, which releases a fluorescent molecule.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Vorinostat or TMP195) in DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Reconstitute the recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the diluted test compound (or vehicle control), and the recombinant HDAC enzyme.
-
Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro HDAC inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[10][13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration.
-
Western Blot for Histone Acetylation
Objective: To detect the accumulation of acetylated histones in cells treated with an HDAC inhibitor.
Principle: Western blotting is used to separate and identify specific proteins from a complex mixture of proteins extracted from cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the HDAC inhibitor or vehicle control for a specified time.
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
Caption: General workflow for Western blot analysis of histone acetylation.
Conclusion: Pan-Inhibition vs. Selective Targeting
This guide provides a comparative overview of the pan-HDAC inhibitor Vorinostat and the therapeutic strategy of selective HDAC7 inhibition.
Vorinostat offers broad-spectrum activity that has proven clinical efficacy, particularly in hematological malignancies. Its pleiotropic effects, stemming from the inhibition of multiple HDAC isoforms, can be advantageous in targeting various oncogenic pathways simultaneously. However, this lack of specificity can also contribute to off-target effects and toxicities.
Selective HDAC7 inhibition , as exemplified by compounds like TMP195, represents a more targeted approach. The primary anti-tumor mechanism appears to be immunomodulatory, reprogramming the tumor microenvironment to be less hospitable for cancer growth, rather than direct cytotoxicity. This offers the potential for a better safety profile and synergistic effects when combined with other immunotherapies.
The choice between a pan-inhibitor and a selective inhibitor will ultimately depend on the specific cancer type, the desired therapeutic outcome, and the potential for combination therapies. The experimental protocols and comparative data presented here provide a framework for researchers to make informed decisions in the preclinical evaluation of these promising anti-cancer agents.
References
- 1. nacalai.com [nacalai.com]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. HDAC7: a promising target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Confirming the On-Target Activity of HDAC-IN-7 in a Cellular Context: A Comparative Guide
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression.[1][2] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer, making them a key target for therapeutic intervention.[3][4][5]
The development of novel HDAC inhibitors, such as the hypothetical compound HDAC-IN-7, requires rigorous validation of their on-target activity within a cellular environment. This is crucial to ensure that the observed biological effects are a direct consequence of inhibiting the intended HDAC enzymes. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the on-target engagement of this compound. We present key experimental protocols and comparative data against a well-established HDAC inhibitor, Vorinostat (SAHA), and a negative control to facilitate the design and interpretation of target engagement studies.
Comparative Analysis of On-Target Activity
To confirm that this compound directly interacts with and inhibits its intended HDAC targets within cells, a multi-pronged approach is employed. This typically involves biochemical assays to determine inhibitory potency against isolated enzymes and cell-based assays to confirm target engagement and downstream functional effects in a more physiologically relevant context.
In Vitro HDAC Inhibitory Activity
A primary assessment of a new HDAC inhibitor involves determining its half-maximal inhibitory concentration (IC50) against a panel of recombinant HDAC isoforms. This provides an initial indication of the compound's potency and selectivity profile.
Table 1: In Vitro Inhibitory Activity of this compound and Control Compounds against Key HDAC Isoforms
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |
| This compound | 15 | 25 | 20 | 5 |
| Vorinostat | 50 | 60 | 55 | 10 |
| Negative Control | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Cellular Histone Acetylation Assay
A hallmark of HDAC inhibition in cells is the accumulation of acetylated histones. Western blotting is a standard method to detect the hyperacetylation of histone proteins, such as Histone H3 at lysine 9 (H3K9ac), following treatment with an HDAC inhibitor.
Table 2: Quantification of Histone H3K9 Acetylation in HeLa Cells Treated with this compound and Control Compounds
| Treatment (1 µM, 24h) | Fold Change in H3K9ac (Normalized to Loading Control) |
| Vehicle (DMSO) | 1.0 |
| This compound | 4.5 |
| Vorinostat | 3.8 |
| Negative Control | 1.1 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular setting.[6] This method is based on the principle that the binding of a ligand, such as an HDAC inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.
Table 3: Thermal Shift (ΔTm) of HDAC1 in Cells Treated with this compound and Control Compounds
| Treatment (10 µM) | Melting Temperature (Tm) of HDAC1 (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.2 | - |
| This compound | 52.7 | +4.5 |
| Vorinostat | 51.5 | +3.3 |
| Negative Control | 48.3 | +0.1 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Plate HeLa cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound, Vorinostat, or a negative control at the desired concentrations for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated Histone H3 at lysine 9 (α-H3K9ac) and a loading control antibody (e.g., α-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the H3K9ac band to the corresponding Histone H3 band to account for loading differences.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the cells of interest to near confluency. Treat the cells with this compound, Vorinostat, or a negative control at a high concentration (e.g., 10 µM) for 1 hour. A vehicle control is essential.
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC1 in each sample by Western blotting, as described in the previous protocol, using an antibody specific for HDAC1.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC1 at each temperature point for each treatment condition.
-
Plot the percentage of soluble HDAC1 as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.
-
Visualization of Pathways and Workflows
Caption: General signaling pathway of HDAC inhibition by this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC7: a promising target in cancer [frontiersin.org]
- 3. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity Profile of HDAC-IN-7's Parent Compound, Chidamide, Against Histone Deacetylase Enzymes
For researchers engaged in epigenetic drug discovery, understanding the precise selectivity of histone deacetylase (HDAC) inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of Chidamide, the parent compound of HDAC-IN-7, against a panel of HDAC enzymes. This compound is recognized as an impurity of Chidamide, a potent and orally bioavailable inhibitor of Class I and Class IIb HDAC enzymes.[1][2][3][4][5][6][7][8]
Comparative Inhibitory Activity of Chidamide and Other HDAC Inhibitors
The inhibitory potency of Chidamide and a selection of other well-characterized HDAC inhibitors are summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, highlight the distinct selectivity profiles of these compounds across various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 (nM) | HDAC9 | HDAC10 (nM) | HDAC11 (nM) |
| Chidamide (Tucidinostat) | 95 | 160 | 67 | No Effect | No Effect | No Effect | No Effect | 733 | No Effect | 78 | 432 |
| Domatinostat (4SC-202) | 1200 | 1120 | 570 | - | - | - | - | - | - | - | - |
| Givinostat (ITF-2357) | 198 | - | 157 | - | - | - | - | - | - | - | - |
| Quisinostat (JNJ-26481585) | 0.11 | 0.33 | - | 0.64 | - | - | - | - | - | 0.46 | 0.37 |
Experimental Determination of HDAC Inhibitor Selectivity
The assessment of an inhibitor's selectivity against a panel of HDAC enzymes is a critical step in its preclinical development. The IC50 values presented in this guide are typically determined through in vitro enzymatic assays. A generalized workflow for such an experiment is outlined below.
Experimental Protocol: In Vitro HDAC Activity Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes are purified. A fluorogenic substrate, such as a peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent reporter group, is prepared.
-
Compound Dilution: The test inhibitor (e.g., Chidamide) is serially diluted to create a range of concentrations.
-
Reaction Incubation: The HDAC enzyme, the fluorogenic substrate, and the test inhibitor are combined in a multi-well plate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Development: A developer solution, often containing a protease, is added to the wells. The developer cleaves the deacetylated substrate, releasing the fluorescent reporter.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. The intensity of the fluorescence is directly proportional to the HDAC enzyme activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is then calculated using non-linear regression analysis.
This protocol is repeated for each HDAC isoform to generate a comprehensive selectivity profile for the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the selectivity of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor selectivity.
Signaling Pathway Context
HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs can reverse this process, leading to gene activation. The diagram below depicts this fundamental signaling pathway.
Caption: Role of HDACs and their inhibitors in gene expression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. HDAC1/2 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. adooq.com [adooq.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chidamide | CAS:743420-02-2 | Novel HDAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
A Comparative Analysis of the Apoptotic Potential of HDAC Inhibitors: HDAC-IN-7, Tucidinostat, and Vorinostat
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Understanding the comparative efficacy and mechanisms of different HDAC inhibitors is crucial for the development of novel cancer therapeutics.
Quantitative Comparison of Apoptotic Potential
The following table summarizes the available quantitative data on the anti-proliferative and apoptotic effects of Tucidinostat and Vorinostat in human colon cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell lines, treatment durations, and assay methods.
| Compound | Cell Line | Assay | IC50 Value | Observations |
| Tucidinostat | CT26 (murine colon carcinoma) | Cell Proliferation | Not specified, but significant suppression at 5-7.5 µM | Increased cell apoptosis at higher doses. |
| Vorinostat (SAHA) | HCT116 (p53 wild-type) | Cell Proliferation | >5.0 µmol/L | Moderately resistant to Vorinostat alone. |
| Vorinostat (SAHA) | HT29 | Cell Proliferation | >5.0 µmol/L | Moderately resistant to Vorinostat alone. |
Mechanisms of Apoptosis Induction
Both Tucidinostat and Vorinostat induce apoptosis through the modulation of intrinsic and extrinsic apoptotic pathways. Their primary mechanism involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes and pro-apoptotic factors.
Tucidinostat , a subtype-selective HDAC inhibitor, targets HDAC1, 2, 3, and 10.[2] Its pro-apoptotic effects are associated with the inhibition of the PI3K/Akt and MAPK/Ras signaling pathways, leading to cell cycle arrest and the induction of apoptosis.[2]
Vorinostat , a pan-HDAC inhibitor, affects a broader range of HDACs. It has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.[1]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions involved in HDAC inhibitor-induced apoptosis and the typical experimental workflow for its assessment, the following diagrams are provided.
Caption: General signaling pathway of HDAC inhibitor-induced apoptosis.
Caption: A typical experimental workflow for evaluating apoptosis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to assess the apoptotic potential of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of an HDAC inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the HDAC inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an HDAC inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the HDAC inhibitor for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.
References
Validating the Impact of HDAC Inhibition on Downstream Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a selective Class IIa Histone Deacetylase (HDAC) inhibitor, TMP195, and a pan-HDAC inhibitor, Vorinostat (SAHA). It is designed to assist in the experimental validation of their effects on downstream gene expression. As specific data for "HDAC-IN-7" is not publicly available, this guide focuses on well-characterized inhibitors targeting HDAC7, a Class IIa HDAC, to provide a relevant and data-supported framework for validation studies.
Introduction to HDAC Inhibition and Gene Expression
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more compact chromatin structure, leading to transcriptional repression. HDAC inhibitors counteract this process, resulting in histone hyperacetylation and a more open chromatin state, which generally promotes gene transcription. However, the effects can be complex, leading to both up- and down-regulation of specific genes.
HDACs are categorized into different classes. Class IIa HDACs, which includes HDAC7, have tissue-specific expression and are involved in various developmental processes. Selective inhibition of these HDACs is a promising therapeutic strategy with potentially fewer off-target effects compared to pan-HDAC inhibitors that target multiple HDAC classes.
Comparative Analysis of HDAC Inhibitors
This guide compares TMP195, a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9), with Vorinostat (SAHA), a pan-HDAC inhibitor.
| Inhibitor | Target Profile | General Effect on Gene Expression |
| TMP195 | Selective Class IIa HDAC inhibitor (IC50s: HDAC4=59 nM, HDAC5=60 nM, HDAC7=26 nM, HDAC9=15 nM)[1] | Highly selective, altering the expression of a limited number of genes, primarily related to immune cell function, particularly in monocytes.[2][3][4] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor (targets Class I and II HDACs)[5] | Broad-spectrum effects, modulating the expression of a large number of genes (estimated at 2-10% of all genes) involved in cell cycle, apoptosis, and other cellular processes.[5][6] |
Validation of Downstream Gene Expression
The validation of an HDAC inhibitor's effect on downstream gene expression typically involves a combination of techniques to assess both the direct enzymatic inhibition and the subsequent changes in the transcription of target genes.
Key Downstream Gene Targets
The selection of downstream gene targets for validation depends on the specific HDAC inhibitor and the biological context.
| Inhibitor | Cell Type/Context | Downstream Gene Targets | Expected Effect |
| TMP195 | Monocytes/Macrophages | Genes related to M1 macrophage polarization | Promotion of anti-tumor immune response[3] |
| Colorectal Cancer | Genes involved in immune response | Reduced tumor burden[3] | |
| Vorinostat (SAHA) | Various Cancer Cell Lines | CDKN1A (p21) | Upregulation (cell cycle arrest)[6] |
| APAF1, BAK | Upregulation (apoptosis)[6] | ||
| MYC | Downregulation (antiproliferative)[6] | ||
| HDAC7 | Downregulation of HDAC7 protein expression[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Histone Acetylation
This protocol is to confirm the direct inhibitory effect of the compound on HDAC activity by measuring the level of acetylated histones.
a. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of the HDAC inhibitor (e.g., TMP195 or Vorinostat) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Histone Extraction:
-
Wash cells with ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse the cells with a suitable lysis buffer and collect the nuclei by centrifugation.
-
Resuspend the nuclear pellet in an acid extraction buffer (e.g., 0.2 N HCl) and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with acetone (B3395972) and resuspend in ultrapure water.
c. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Mix equal amounts of histone protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Quantification:
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is to quantify the changes in the mRNA levels of downstream target genes.
a. Cell Culture and Treatment:
-
Treat cells with the HDAC inhibitor and vehicle control as described for the Western blot.
b. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
c. cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
d. qPCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
e. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of HDAC inhibitor action on gene expression.
Experimental Workflow for Validation
Caption: Workflow for validating HDAC inhibitor effects.
References
- 1. cellagentech.com [cellagentech.com]
- 2. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone deacetylase inhibitors selectively suppress expression of HDAC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy and Toxicity of HDAC-IN-7 and Chidamide
A comprehensive comparison between the in vivo efficacy and toxicity of the histone deacetylase (HDAC) inhibitor HDAC-IN-7 and the approved drug Chidamide cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific information, preclinical data, or clinical studies for a compound designated as "this compound." This suggests that "this compound" may be an internal, non-public research identifier, a misnomer, or a compound that has not yet been described in peer-reviewed literature.
Therefore, a direct, evidence-based comparison of its in vivo performance and safety profile against Chidamide is not possible.
Profile of Chidamide: An Established Selective HDAC Inhibitor
While a comparison is not feasible, we can provide a detailed overview of the in vivo efficacy and toxicity of Chidamide based on available data. Chidamide is an orally available, subtype-selective benzamide (B126) histone deacetylase inhibitor that primarily targets HDAC1, 2, 3, and 10.[1][2] It has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) in China and Japan.[2][3]
In Vivo Efficacy of Chidamide
Chidamide has demonstrated significant antitumor activity in a variety of preclinical cancer models. Its efficacy is attributed to several mechanisms, including the induction of cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.
Tumor Growth Inhibition:
-
Lymphoma: In xenograft models of transformed follicular lymphoma, Chidamide treatment resulted in significant tumor growth inhibition.[4] This was associated with decreased expression of proliferation markers like Ki-67 and PCNA.[5]
-
Multiple Myeloma (MM): Chidamide has been shown to dramatically inhibit the proliferation of human multiple myeloma cell lines in xenograft models.[6]
-
Pancreatic Cancer: In vivo studies using a pancreatic tumor murine model demonstrated that Chidamide administration significantly inhibited tumor growth.[7]
Mechanism of Action-Related Efficacy:
-
Cell Cycle Arrest: A common finding across multiple studies is that Chidamide induces G0/G1 phase cell cycle arrest in cancer cells.[5][8]
-
Apoptosis Induction: Chidamide promotes apoptosis in tumor cells.[7][8] In vivo, this is evidenced by an increase in apoptotic cells within tumor tissues, as detected by TUNEL assays, and increased expression of cleaved caspase-3 and cleaved PARP.[4]
-
Signaling Pathway Modulation: The antitumor effects of Chidamide are linked to the downregulation of key cancer-promoting signaling pathways.
-
PI3K/AKT Pathway: In transformed follicular lymphoma models, Chidamide's efficacy is associated with the downregulation of the PI3K/PDK1/AKT signaling pathway.[3][5]
-
JAK2/STAT3 Pathway: Chidamide has been shown to suppress the JAK2/STAT3 signaling pathway in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cells.[8]
-
-
Immunomodulation: Chidamide can enhance the body's immune response against cancer cells. It has been shown to reprogram tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, which contributes to its anti-lymphoma effect.[9]
In Vivo Toxicity of Chidamide
Preclinical and clinical data indicate that Chidamide has a manageable toxicity profile. Common adverse effects are in line with those observed for other HDAC inhibitors.
-
General Toxicity in Animal Models: In a study on transformed follicular lymphoma xenografts, mice treated with Chidamide showed no fatal toxicity. A temporary and recoverable body weight loss was observed at the beginning of administration.[4]
-
Common Clinical Adverse Events: As a class, HDAC inhibitors are associated with side effects such as fatigue, nausea, vomiting, diarrhea, and hematological toxicities like thrombocytopenia and neutropenia.[10] Chidamide monotherapy is generally considered to have tolerable toxicities.[11]
Data Summary
As no data for this compound is available, a comparative table cannot be generated. The following table summarizes the available in vivo data for Chidamide.
Table 1: Summary of In Vivo Efficacy and Toxicity of Chidamide
| Parameter | Chidamide |
| Target HDACs | HDAC1, HDAC2, HDAC3, HDAC10[1][12] |
| Tumor Models | Transformed follicular lymphoma[4][5], Multiple Myeloma[6], Pancreatic Cancer[7], Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)[8] |
| Efficacy Endpoints | Significant tumor growth inhibition[4][7], Increased apoptosis[4][7], G0/G1 cell cycle arrest[5][8] |
| Mechanism of Action | Downregulation of PI3K/AKT and JAK2/STAT3 pathways[5][8], Reprogramming of tumor-associated macrophages[9] |
| Toxicity Profile | Preclinical: Temporary and recoverable body weight loss in mice, no fatal toxicity observed at therapeutic doses.[4] Clinical: Generally tolerable; common adverse events for the HDAC inhibitor class include fatigue, nausea, and hematological toxicities.[10][11] |
Signaling Pathways and Experimental Workflows
Without information on this compound, a comparative diagram of signaling pathways or experimental workflows is not possible. Below are diagrams illustrating the known mechanisms of Chidamide and a general workflow for evaluating the in vivo efficacy of an anticancer agent.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone Deacetylase 7 Functions as a Key Regulator of Genes Involved in both Positive and Negative Selection of Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by Histone Deacetylase-7 (HDAC7) Occurs by Inhibition of c-jun Expression through a Deacetylase-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 11. Histone deacetylase-3 interacts with ataxin-7 and is altered in a spinocerebellar ataxia type 7 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo conditional deletion of HDAC7 reveals its requirement to establish proper B lymphocyte identity and development - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different commercial sources of HDAC-IN-7
Introduction to HDAC-IN-7
This compound is a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. This compound, an analog of Tucidinostat (Chidamide), has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[1] Given its therapeutic potential, ensuring the purity, activity, and consistency of this compound is paramount for reproducible research.
Comparison of Supplier Specifications
The first step in selecting a supplier is to compare the product specifications provided on their websites and in their documentation. While this information is provided by the supplier and not independently verified, it serves as a useful starting point. Look for Certificates of Analysis (CoA) which provide lot-specific quality control data.
| Supplier | Catalog Number | Purity Specification | Appearance | Storage Conditions | Notes |
| Supplier A (e.g., MedchemExpress) | HY-162361 | 99.97% | White to off-white solid | Powder: -20°C for 3 years | Purity determined by LC-MS and NMR. |
| Supplier B (e.g., TargetMol) | T2025 | 98.45% | White to off-white solid | Powder: -20°C for 3 years | Purity determined by HPLC. |
| Supplier C (e.g., Sigma-Aldrich) | 382173 | ≥95% (HPLC) | White solid | -20°C | Note: This is an analog, N¹-(2-Aminophenyl)-N⁷-p-tolylheptanediamide. |
Note: The table above is a template. Researchers should populate it with information from the specific suppliers they are considering. It is crucial to obtain the lot-specific CoA for the most accurate information.
Recommended In-House Validation and Comparison
Since supplier-provided data may not be sufficient for rigorous scientific standards, we recommend performing the following experiments to compare the quality and activity of this compound from different sources.
Purity and Identity Confirmation
Objective: To independently verify the purity and chemical identity of the compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A single sharp peak is indicative of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound, verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
In Vitro HDAC Activity Assay
Objective: To compare the inhibitory activity of this compound from different suppliers against a specific HDAC enzyme or a mixture of HDACs.
Methodology: A fluorometric or colorimetric HDAC activity assay can be used. Commercial kits are available from suppliers like Cayman Chemical and Promega.[2][3]
Experimental Protocol:
-
Prepare Reagents: Reconstitute the HDAC enzyme, substrate, and developer solution according to the kit manufacturer's instructions.
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound from each supplier in the assay buffer.
-
Assay Plate Setup: Add the HDAC enzyme to the wells of a 96-well plate.
-
Add Inhibitor: Add the different concentrations of this compound from each supplier to the respective wells. Include a no-inhibitor control.
-
Initiate Reaction: Add the HDAC substrate to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Stop Reaction and Develop Signal: Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.
-
Measure Signal: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound from each supplier and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Supplier | IC50 (nM) for HDAC1 | IC50 (nM) for HDAC3 |
| Supplier A | ||
| Supplier B | ||
| Supplier C |
Cell-Based Assay: Histone Acetylation
Objective: To assess the ability of this compound from different suppliers to inhibit HDAC activity within a cellular context, leading to an increase in histone acetylation.
Methodology: Western blotting can be used to detect changes in the acetylation levels of specific histone proteins (e.g., Acetyl-Histone H3).
Experimental Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HCT116, HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound from each supplier for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for Acetyl-Histone H3.
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip and re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH to normalize the data.
-
-
Data Analysis: Quantify the band intensities and calculate the fold change in histone acetylation relative to the vehicle control for each supplier's compound.
Data Presentation:
| Supplier | Fold Increase in Acetyl-H3 (at 1 µM) |
| Supplier A | |
| Supplier B | |
| Supplier C |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental design and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing commercial sources of this compound.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Conclusion
The selection of a high-quality chemical inhibitor is fundamental to the success of any research project. By following this guide, researchers can systematically and objectively evaluate different commercial sources of this compound. This due diligence will not only ensure the reliability and reproducibility of their experimental results but also contribute to the overall integrity of their scientific findings. It is always recommended to purchase a small pilot amount from a few selected vendors to perform these validation experiments before committing to a larger purchase.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of HDAC-IN-7
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like HDAC-IN-7 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Core Principles of Hazardous Chemical Disposal
The disposal of potent research compounds such as this compound should be managed under the assumption that they are hazardous chemical waste, especially in the absence of a specific Safety Data Sheet (SDS). All personnel involved in the handling and disposal of such materials must receive thorough training on procedures designed to prevent exposure and environmental contamination. The first and most critical step is to consult the manufacturer-provided SDS for specific handling and disposal instructions. If an SDS is not available, the precautionary principle of treating the substance as hazardous waste must be applied.
Personal Protective Equipment (PPE)
To minimize the risk of exposure during the disposal process, a comprehensive set of personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from accidental splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the compound in powdered form or if there is a risk of aerosolization. | Protects against the inhalation of fine particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the laboratory environment. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
-
Waste Segregation and Collection : All materials contaminated with this compound, including unused product, solutions, and consumables like pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.[1] This container should be chemically compatible with the waste and feature a secure, tight-fitting lid.[1]
-
Container Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Storage of Hazardous Waste : Store the hazardous waste container in a designated, secure area that is separate from general laboratory traffic.[2] This area must be well-ventilated and equipped with secondary containment to mitigate spills.[2]
-
Waste Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations governing hazardous waste disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
A flowchart illustrating the key steps for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
